3,5-Dihydroxy-6,7,8-trimethoxyflavone
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
14221-65-9 |
|---|---|
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3 |
InChI-Schlüssel |
TYZXGIOTNSBKDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |
Andere CAS-Nummern |
14221-65-9 |
Synonyme |
3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3,5-Dihydroxy-6,7,8-trimethoxyflavone, a polymethoxyflavone (PMF), is a molecule of significant scientific interest, particularly in the realm of oncology research for its selective cytotoxic activities.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective isolation, characterization, and application in drug discovery and development. This technical guide provides an in-depth analysis of the core physicochemical characteristics of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, including its structural features, solubility, spectral properties, and thermal stability. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Introduction: The Significance of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
3,5-Dihydroxy-6,7,8-trimethoxyflavone (Figure 1) is a naturally occurring flavonoid that has been identified in various plant species, including those of the Artemisia genus.[1] As a member of the polymethoxyflavone subclass, it is characterized by a flavone backbone with multiple methoxy groups, which contribute to its unique biological activities. Notably, this compound has demonstrated potent and selective cytotoxic effects against highly tumorigenic cancer cell lines, making it a valuable subject for oncological research.[1] Its mechanism of action involves the induction of apoptosis through the extrinsic pathway, highlighting its potential as a lead compound for the development of novel anticancer therapeutics.[1]
A thorough characterization of its physicochemical properties is the foundational step in harnessing its therapeutic potential. These properties govern its behavior in biological systems, influence its absorption, distribution, metabolism, and excretion (ADME) profile, and are critical for the design of effective drug delivery systems.
Core Physicochemical Properties
The fundamental physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone are summarized in the table below. These values are essential for a variety of applications, from designing analytical methods to formulating drug delivery systems.
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | [1][2] |
| CAS Number | 14221-65-9 | [1][2][3] |
| Molecular Formula | C₁₈H₁₆O₇ | [1][2][3] |
| Molecular Weight | 344.3 g/mol | [1][2][3] |
| Appearance | White to yellow to brown powder | [4] |
| Melting Point | Estimated: 188.0-197.0 °C (based on a similar compound) | [4] |
| pKa (estimated) | 8.49 (weak base) | [3] |
| XLogP3-AA | 3.1 | [3] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. As a polymethoxyflavone, 3,5-Dihydroxy-6,7,8-trimethoxyflavone exhibits limited aqueous solubility due to its largely hydrophobic structure.
Quantitative Solubility Data:
| Solvent | Solubility (g/L) at 25°C |
| Ethanol | 0.48 |
| Methanol | 0.44 |
Source:[3]
Qualitative Solubility: Based on the general properties of polymethoxyflavones, it is expected to be soluble in other organic solvents such as dimethyl sulfoxide (DMSO), acetone, and chloroform.
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of 3,5-Dihydroxy-6,7,8-trimethoxyflavone in various solvents.
Principle: The shake-flask method is a standard and robust technique for determining the equilibrium solubility of a compound.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone (high purity)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, acetonitrile)
-
Scintillation vials or sealed tubes
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of 3,5-Dihydroxy-6,7,8-trimethoxyflavone to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality of Experimental Choices: The use of a shaking incubator ensures constant agitation, facilitating the dissolution process and reaching equilibrium faster. Centrifugation is crucial for separating the saturated solution from the excess solid, preventing overestimation of solubility. HPLC-UV is a sensitive and specific method for quantifying the dissolved flavonoid.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of 3,5-Dihydroxy-6,7,8-trimethoxyflavone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the flavonoid chromophore. The spectrum of a flavonoid typically shows two main absorption bands: Band I (300-400 nm) and Band II (240-280 nm).
Use of Shift Reagents: The addition of shift reagents to the sample solution can cause characteristic shifts in the absorption bands, providing valuable information about the position of free hydroxyl groups.
-
Sodium Methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups. A bathochromic shift in Band I is indicative of a free 3-OH or 4'-OH group.
-
Aluminum Chloride (AlCl₃): Forms acid-stable complexes with 3-OH and 5-OH groups and acid-labile complexes with ortho-dihydroxyl groups.
-
Sodium Acetate (NaOAc): A weak base that deprotonates the more acidic 7-OH group, causing a bathochromic shift in Band II.
-
Sodium Acetate/Boric Acid (NaOAc/H₃BO₃): Forms a complex with ortho-dihydroxyl groups, resulting in a bathochromic shift in Band I.
Experimental Protocol for UV-Vis Spectral Analysis with Shift Reagents
Principle: This method utilizes the reaction of the flavonoid with specific reagents to induce spectral shifts that are diagnostic of the substitution pattern.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone
-
Methanol (spectroscopic grade)
-
Sodium methoxide (2.5% in methanol)
-
Anhydrous aluminum chloride (5% in methanol)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium acetate
-
Boric acid
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a stock solution of the flavonoid in methanol.
-
Methanol Spectrum: Record the UV-Vis spectrum of the flavonoid in methanol.
-
NaOMe Spectrum: Add a few drops of NaOMe solution to the cuvette, mix, and record the spectrum immediately and after 5 minutes to check for degradation.
-
AlCl₃ Spectrum: Add AlCl₃ solution to a fresh sample in the cuvette, mix, and record the spectrum.
-
AlCl₃/HCl Spectrum: To the cuvette from the previous step, add a few drops of HCl, mix, and record the spectrum.
-
NaOAc Spectrum: Add solid NaOAc to the cuvette, shake to dissolve, and record the spectrum.
-
NaOAc/H₃BO₃ Spectrum: To the cuvette from the NaOAc measurement, add solid boric acid, shake to dissolve, and record the spectrum.
Causality of Experimental Choices: The use of different shift reagents with varying basicity and chelating properties allows for the selective probing of hydroxyl groups at different positions on the flavonoid skeleton, providing a detailed fingerprint of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals for the protons on the B-ring.
-
Methoxy Protons: Singlets for the three methoxy groups at positions 6, 7, and 8.
-
Hydroxyl Protons: Signals for the hydroxyl groups at positions 3 and 5, which may be broad and exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Signals corresponding to the 18 carbon atoms in the molecule, including the carbonyl carbon (C-4), oxygenated aromatic carbons, and methoxy carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
The molecular weight of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is 344.3 g/mol .[1][2][3] In mass spectrometry, it would typically show a protonated molecule [M+H]⁺ at m/z 345 or a deprotonated molecule [M-H]⁻ at m/z 343.
Fragmentation Pattern: The fragmentation of flavonoids is well-characterized and often involves:
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the C-ring, providing information about the A and B rings.
-
Loss of small molecules: Such as CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups.
Stability Profile
The stability of a flavonoid is a crucial parameter, especially for its development as a therapeutic agent. Flavonoids can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light.
The presence of methoxy groups in polymethoxyflavones generally increases their stability compared to their hydroxylated counterparts. However, the hydroxyl groups at positions 3 and 5 can still be sites of reactivity.
Experimental Protocol for Stability Studies
Principle: This protocol involves subjecting the flavonoid to various stress conditions and monitoring its degradation over time using a stability-indicating HPLC method.
Materials:
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone
-
Buffers of different pH (e.g., pH 2, 7, 9)
-
High-purity water
-
Hydrogen peroxide solution (3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a UV or DAD detector
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH and heat at a specific temperature (e.g., 60°C).
-
Oxidation: Treat the compound with a solution of hydrogen peroxide.
-
Thermal Degradation: Store the solid compound and solutions at elevated temperatures.
-
Photodegradation: Expose the solid compound and solutions to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots from the stressed samples, neutralize if necessary, and dilute to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Analysis: Determine the rate of degradation and identify the major degradation products.
Causality of Experimental Choices: Forced degradation studies under various stress conditions help to identify potential degradation pathways and the intrinsic stability of the molecule. A stability-indicating HPLC method is essential to ensure that the analytical method can accurately measure the decrease in the active compound without interference from its degradation products.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 3,5-Dihydroxy-6,7,8-trimethoxyflavone and detailed protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing the research and development of this promising natural product. The provided methodologies offer a robust framework for researchers to generate reliable and reproducible data, which is essential for regulatory submissions and the successful translation of this compound from the laboratory to clinical applications.
References
-
Scent.vn. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9). Retrieved February 26, 2026, from [Link].
-
PubChem. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone. Retrieved February 26, 2026, from [Link].
-
Pharmacognosy Journal. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5), 973-978. [Link].
- MDPI. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
-
MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 29(11), 2536. [Link].
-
ResearchGate. (2025). Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. Retrieved February 26, 2026, from [Link].
-
Preprints.org. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved February 26, 2026, from [Link].
-
ResearchGate. (2025). MS E (high-energy) and MS/MS spectra of compound 1 isolated from the.... Retrieved February 26, 2026, from [Link].
Sources
3,5-Dihydroxy-6,7,8-trimethoxyflavone: Technical Monograph on Isolation, Synthesis, and Pharmacodynamics
Abstract This technical guide provides a comprehensive analysis of 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS 14221-65-9), a polymethoxylated flavone (PMF) distinct for its isomeric specificity and potent biological activity. Often referred to in literature as "Flavone B," this compound has emerged as a critical lead in oncological research due to its selective cytotoxicity against poorly differentiated carcinomas. This document synthesizes its discovery history, chemical characterization, biosynthetic origins, and validated experimental protocols for isolation and bioassay, serving as a reference for drug development professionals.
Chemical Identity & Structural Significance[1][2][3][4][5]
3,5-Dihydroxy-6,7,8-trimethoxyflavone is a lipophilic flavonoid characterized by a specific oxygenation pattern on the A-ring. Unlike common dietary flavonoids (e.g., quercetin), the high degree of methoxylation at positions 6, 7, and 8 enhances its metabolic stability and membrane permeability, a hallmark of PMFs.
| Property | Specification |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
| Common Aliases | Flavone B (in Achyrocline research); Helichrysoside (aglycone context) |
| CAS Registry | 14221-65-9 |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Isomeric Distinction | Distinguishable from "Flavone A" (5,7-dihydroxy-3,6,8-trimethoxyflavone) by the position of the hydroxyl group on the A-ring (C5 vs C7).[1] |
Structural Visualization
The following diagram illustrates the core flavone skeleton and the specific substitution pattern that dictates its biological selectivity.
Figure 1: Structural composition of 3,5-Dihydroxy-6,7,8-trimethoxyflavone highlighting functional groups responsible for bioactivity.[1]
Discovery & Natural Occurrence
The isolation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is historically tied to the ethnopharmacological investigation of the Asteraceae family, specifically within the genera Helichrysum, Achyrocline, and Gnaphalium.
Historical Timeline
-
1989 (Discovery): Van Puyvelde et al. isolated the compound from the flowers of Helichrysum odoratissimum (Imphepho), a medicinal plant used in Rwanda and South Africa. The study established its antimicrobial potential alongside 3-O-methylquercetin.[2][3][4]
-
2000s (Differentiation): Research into Gnaphalium elegans and Achyrocline bogotensis (Vira Vira) identified two isomeric flavones.[5] "Flavone A" and "Flavone B" were separated, with Flavone B identified as the 3,5-dihydroxy-6,7,8-trimethoxy isomer.[6][1][5]
-
2012 (Oncological Breakthrough): Thomas et al. (PLOS ONE) demonstrated that while Flavone A targeted differentiated cancer cells, Flavone B was uniquely cytotoxic to aggressive, poorly differentiated carcinomas (e.g., colon HCT116, pancreas MIA PaCa-2), marking it as a lead for difficult-to-treat tumors.
Natural Sources
The compound is a secondary metabolite accumulated in the aerial parts (flowers/leaves) of:
-
Achyrocline satureioides (South America)
-
Helichrysum odoratissimum
-
Pseudognaphalium liebmannii (Mexico)
Pharmacological Mechanism of Action (MOA)
The therapeutic value of 3,5-Dihydroxy-6,7,8-trimethoxyflavone lies in its specific activation of apoptotic pathways in cancer cells that are typically resistant to conventional therapy.
The "Flavone B" Pathway
Unlike general cytotoxins, this compound induces apoptosis through the extrinsic pathway in poorly differentiated cells.[7]
-
Selectivity: Targets cells with altered differentiation status (high tumorigenicity).
-
Signaling Cascade:
-
Activation: Upregulates phosphorylated ERK (p-ERK) and c-JUN.
-
Independence: Mechanism is independent of the AKT survival pathway (unlike many other flavonoids).
-
Execution: Triggers Caspase-dependent apoptosis.
-
Figure 2: Signal transduction pathway for Flavone B-induced apoptosis in neoplastic cells.
Validated Experimental Protocols
Isolation Protocol (From Achyrocline bogotensis)
Source Validation: Thomas et al., PLOS ONE (2012)
This protocol relies on the differential solubility of PMFs in chlorinated solvents versus hydrocarbons.
Reagents: Chloroform (CHCl₃), Methanol (MeOH), n-Hexane.
-
Extraction: Submerge 200 g of fresh leaves in CHCl₃ for 20 minutes. Filter to remove plant debris.
-
Solvent Swap: Concentrate the CHCl₃ extract in vacuo. Redissolve the residue in hot MeOH.
-
Lipid Removal: Cool the MeOH solution to precipitate fats/waxes. Filter the cold extract.
-
Crystallization: Concentrate the defatted MeOH filtrate. Dissolve the resulting solid in hot hexane .
-
Purification: Allow to cool. Perform successive recrystallizations in hexane.
-
Yield: ~100 mg of purified yellow solid (mp 149–150°C).
Chemical Synthesis Strategy
While natural isolation is common, total synthesis follows the Baker-Venkataraman rearrangement , essential for verifying structure and scaling production.
-
Starting Material: 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone.
-
Esterification: React with benzoyl chloride in pyridine to form the o-benzoyloxyacetophenone.
-
Rearrangement: Treat with a base (KOH/Pyridine) to induce migration, forming the 1,3-diketone (o-hydroxydibenzoylmethane).
-
Cyclization: Acid-catalyzed cyclization (H₂SO₄/AcOH) yields the flavone core.
-
Selective Demethylation: Use BBr₃ or AlCl₃ under controlled conditions to selectively demethylate positions 3 and 5 (chelated hydroxyls are more resistant, but 5-OH is hydrogen-bonded to the carbonyl, often requiring specific optimization for 3,5-dihydroxy patterns).
References
-
Thomas, C. M., et al. (2012).[6][1] "Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis." PLOS ONE.
-
Van Puyvelde, L., et al. (1989).[4][5] "Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin."[1][2][3][4][8] Journal of Natural Products.
-
BenchChem. (n.d.). "3,5-Dihydroxy-6,7,8-trimethoxyflavone Product Description & Biological Activity."
-
PubChem. (n.d.). "Compound Summary: 3,5-Dihydroxy-6,7,8-trimethoxyflavone." National Library of Medicine.
- Retta, D., et al. (2012). "Achyrocline satureioides (Lam.) DC (Marcela): A promising medicinal plant from South America." Industrial Crops and Products. (Contextual grounding for Achyrocline phytochemistry).
Sources
- 1. Anti-Neoplastic Activity of Two Flavone Isomers Derived from Gnaphalium elegans and Achyrocline bogotensis | PLOS One [journals.plos.org]
- 2. Isolation of flavonoids and a chalcone from Helichrysum odoratissimum and synthesis of helichrysetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi-res.com [mdpi-res.com]
- 8. merckmillipore.com [merckmillipore.com]
Early Explorations into the Biological Frontier of Polymethoxyflavones: A Technical Guide
This guide provides a deep dive into the foundational research on the biological activities of polymethoxyflavones (PMFs), a unique class of flavonoids predominantly found in citrus peels.[1][2][3] We will move beyond a simple recitation of findings to explore the scientific reasoning and methodological rigor that characterized the early investigations into these promising natural compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and technical underpinnings of PMF research.
Part 1: The Dawn of PMF Research: From Citrus Peels to Cellular Targets
Early interest in PMFs was spurred by their abundance in citrus byproducts and the growing recognition of flavonoids as a class of bioactive molecules.[1][2][3] Unlike many other flavonoids that exist as glycosides, PMFs are characterized by the presence of multiple methoxy groups on their basic benzo-pyrone structure, which confers a higher degree of lipophilicity.[4][5][6] This structural feature was hypothesized to enhance their bioavailability and facilitate passage across cellular membranes, making them intriguing candidates for therapeutic development.[7][8][9][10]
The two most studied PMFs in these early investigations were nobiletin and tangeretin , owing to their prominent presence in various citrus species.[2][3][11] Later, other PMFs like sinensetin also garnered significant attention.[12][13][14]
Part 2: Unraveling the Anticancer Potential of PMFs: Foundational In Vitro and In Vivo Studies
Some of the earliest and most compelling research on PMFs focused on their potential as anticancer agents.[4][15][16] These studies laid the groundwork for our current understanding of how these compounds can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis: The Early Litmus Test for Anticancer Activity
A primary objective of early anticancer research was to identify compounds that could selectively induce apoptosis, or programmed cell death, in cancer cells.
Early studies frequently utilized human leukemia cell lines, such as HL-60 , as a model system. The choice of HL-60 cells was strategic; they are a well-characterized line that is sensitive to a variety of pro-apoptotic stimuli, making them an excellent initial screening tool.
One of the key findings was that nobiletin could induce apoptosis in HL-60 cells.[1] This was often demonstrated through a combination of morphological and biochemical assays.
Experimental Protocol: DNA Fragmentation Assay for Apoptosis Detection
This protocol provides a conceptual framework for the types of assays used in early PMF research.
-
Cell Culture: Human promyelocytic leukemia HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of nobiletin (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 24 to 48 hours. The concentration range is determined by preliminary cytotoxicity assays, such as the MTT assay, to identify a sub-lethal to lethal dose range.
-
DNA Extraction: After treatment, cells are harvested by centrifugation. The cell pellet is then lysed, and the DNA is extracted using a phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: The extracted DNA is loaded onto a 1.5% agarose gel containing a fluorescent dye (e.g., ethidium bromide). Electrophoresis is carried out to separate the DNA fragments based on size.
-
Visualization: The gel is visualized under UV light. The presence of a "ladder" of DNA fragments in the lanes corresponding to the nobiletin-treated cells, in contrast to a single high-molecular-weight band in the control lane, is indicative of apoptosis.
Causality Behind Experimental Choices:
-
Why DNA Fragmentation? DNA fragmentation is a hallmark of apoptosis. The activation of endonucleases during the apoptotic cascade results in the cleavage of DNA into discrete fragments of approximately 180-200 base pairs. Visualizing this "laddering" effect on an agarose gel was a widely accepted and visually compelling method to confirm apoptosis in early studies.
-
Self-Validating System: The inclusion of a vehicle control (DMSO) is crucial to ensure that the observed effects are due to the PMF and not the solvent. A positive control, such as a known apoptosis-inducing agent (e.g., etoposide), would also be included to validate that the assay is working correctly.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Another key mechanism investigated in early PMF research was their ability to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.
Studies on human colorectal carcinoma cells demonstrated that tangeretin could induce cell-cycle G1 arrest.[17] This was achieved by inhibiting the activity of cyclin-dependent kinases (CDKs) 2 and 4 and increasing the levels of the Cdk inhibitors p21 and p27.[17]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Cell Culture and Treatment: Human colorectal cancer cells (e.g., HT-29) are cultured and treated with tangeretin as described in the previous protocol.
-
Cell Fixation: After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Data Interpretation: An increase in the percentage of cells in the G1 phase in the tangeretin-treated samples compared to the control indicates a G1 cell cycle arrest.
Causality Behind Experimental Choices:
-
Why Flow Cytometry? Flow cytometry provides a quantitative and high-throughput method to analyze the distribution of a cell population throughout the different phases of the cell cycle. This was a significant advancement over more qualitative methods.
-
Self-Validating System: The protocol includes a vehicle-treated control group to establish a baseline cell cycle distribution. Comparing the distribution of tangeretin-treated cells to this baseline allows for the confident identification of a cell cycle arrest at a specific phase.
Anti-Angiogenic Effects: Cutting Off the Tumor's Supply Lines
The ability of tumors to form new blood vessels, a process known as angiogenesis, is critical for their growth and metastasis. Early research explored the potential of PMFs to inhibit this process.[15]
Animal models, such as the mouse skin tumor model, were instrumental in demonstrating the in vivo anticancer effects of PMFs.[18] In these models, tumors are induced by a chemical carcinogen, and the effect of the test compound on tumor growth is monitored.
Experimental Workflow: Mouse Skin Carcinogenesis Model
Caption: Workflow of a two-stage mouse skin carcinogenesis model.
Causality Behind Experimental Choices:
-
Why the Two-Stage Model? This model mimics the multi-step process of carcinogenesis in humans, involving distinct initiation and promotion phases. It allows researchers to investigate the effects of a test compound on different stages of tumor development.
-
Self-Validating System: The inclusion of a vehicle-treated control group is essential to determine the baseline tumor development in the absence of the PMF. The difference in tumor burden between the control and PMF-treated groups provides a measure of the compound's in vivo efficacy.
Part 3: Quelling the Flames of Inflammation: Early Insights into the Anti-inflammatory Properties of PMFs
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3][11] Early studies on PMFs revealed their potent anti-inflammatory properties.[1][18]
Inhibition of Pro-inflammatory Mediators
A central focus of early anti-inflammatory research was the ability of compounds to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Macrophage cell lines, such as RAW 264.7 , were commonly used to model inflammation in vitro. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a robust inflammatory response.
Studies showed that nobiletin and tangeretin could suppress the production of NO in LPS-stimulated RAW 264.7 cells.[19] This was often accompanied by a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the production of NO and prostaglandins, respectively.[3]
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of a PMF (e.g., nobiletin) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Assay (Griess Reagent): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. A decrease in nitrite levels in the PMF-treated groups compared to the LPS-only treated group indicates inhibition of NO production.
Causality Behind Experimental Choices:
-
Why RAW 264.7 and LPS? This is a well-established and reproducible in vitro model of inflammation. LPS is a potent activator of macrophages, leading to the production of a wide range of inflammatory mediators.
-
Self-Validating System: The protocol includes a negative control (untreated cells) and a positive control (LPS-stimulated cells). This allows for the clear demonstration of the inhibitory effect of the PMF on LPS-induced NO production.
Modulation of Key Inflammatory Signaling Pathways
Early researchers sought to understand the molecular mechanisms underlying the anti-inflammatory effects of PMFs. This led to the investigation of their impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
Signaling Pathway: The NF-κB Signaling Cascade
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by PMFs.
Early studies using Western blotting demonstrated that PMFs could inhibit the degradation of IκBα, an inhibitor of NF-κB.[20] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[20]
Part 4: Early Forays into the Metabolic Effects of PMFs
While much of the early focus was on cancer and inflammation, some initial studies also explored the potential metabolic benefits of PMFs.[4][16][21]
Lipid Metabolism
The 3T3-L1 preadipocyte cell line was a key in vitro model used in early studies of adipogenesis and lipid metabolism.[21] These cells can be induced to differentiate into mature adipocytes, providing a system to study the effects of compounds on fat cell development and lipid accumulation.
Early research indicated that PMFs could inhibit lipid accumulation in 3T3-L1 adipocytes.[21] This was often assessed by staining the cells with Oil Red O, a dye that specifically stains neutral lipids.
Experimental Protocol: Oil Red O Staining for Lipid Accumulation
-
Cell Differentiation: 3T3-L1 preadipocytes are induced to differentiate into adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Treatment: During the differentiation process, cells are treated with various concentrations of a PMF (e.g., nobiletin) or a vehicle control.
-
Staining: After several days of differentiation, the cells are fixed and stained with an Oil Red O solution.
-
Quantification: The stained lipid droplets can be visualized by microscopy. For a more quantitative measure, the dye can be extracted from the cells and the absorbance measured spectrophotometrically.
Causality Behind Experimental Choices:
-
Why 3T3-L1 Cells? This cell line is the gold standard for in vitro studies of adipogenesis. The ability to control their differentiation makes them an ideal model to screen for compounds that can modulate this process.
-
Self-Validating System: A vehicle-treated control group is essential to establish the baseline level of lipid accumulation during differentiation. The effect of the PMF is then determined by comparing the level of staining in the treated wells to the control.
Part 5: Concluding Remarks and Future Perspectives
The early studies on the biological activity of polymethoxyflavones were instrumental in establishing their potential as multifaceted therapeutic agents. Through the diligent application of established in vitro and in vivo models, pioneering researchers provided compelling evidence for their anticancer, anti-inflammatory, and metabolic-regulating properties. The causal-driven experimental designs and the inclusion of self-validating controls were hallmarks of this foundational research, paving the way for the more sophisticated mechanistic studies that are being conducted today. While the bioavailability of PMFs remains a subject of ongoing research, these early investigations firmly established this unique class of flavonoids as a promising area for drug discovery and development.[4][22]
References
-
Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others. (n.d.). BioMed Research International. Retrieved from [Link]
-
Mushtaq, Z., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Journal of Food Biochemistry. Retrieved from [Link]
-
Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]
-
Li, S., et al. (2024). Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PeerJ. Retrieved from [Link]
-
Tan, K. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Retrieved from [Link]
-
Tan, K. L., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Retrieved from [Link]
-
Ho, C.-T., & Pan, M.-H. (n.d.). Polymethoxyflavones as Food Factors for the Management of Inflammatory Diseases. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]
-
Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]
-
Li, S., et al. (2022). Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition. Retrieved from [Link]
-
Li, Y., et al. (2024). Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications. Frontiers in Pharmacology. Retrieved from [Link]
-
Li, S., et al. (n.d.). Biological Activity, Metabolism and Separation of Polymethoxyflavonoids from Citrus Peels. Global Science Books. Retrieved from [Link]
-
Al-Shorbagy, M. Y., et al. (2026). From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2018). Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review. Journal of Food Bioactives. Retrieved from [Link]
-
Yilmaz, S., & Gocmen, A. Y. (2024). Comprehensive Review of Nobiletin, a Citrus Flavonoid: Metabolism and Anti-tumor Properties. DergiPark. Retrieved from [Link]
-
Agrawal, K. K., & Murti, Y. (2022). Tangeretin: A Biologically Potential Citrus Flavone. Current Traditional Medicine. Retrieved from [Link]
-
Mushtaq, Z., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Journal of Food Biochemistry. Retrieved from [Link]
-
(2025). Nobiletin a Biologically Active Phytoconstituent: Systematic Review. ResearchGate. Retrieved from [Link]
-
Saleh, N. A. M., et al. (2021). Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]
-
Aslani, S., et al. (2021). Citrus peel derived poly-methoxylated flavones (PMF). Hogrefe eContent. Retrieved from [Link]
-
Li, Y., et al. (2024). Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Abdel-Fattah, M. M., et al. (2025). The Anticancer Perspective of Tangeretin: A Small Review. Molecules. Retrieved from [Link]
-
Chen, Y., et al. (n.d.). Nobiletin: targeting the circadian network to promote bioenergetics and healthy aging. PMC. Retrieved from [Link]
-
(2025). Nobiletin: a citrus flavonoid displaying potent physiological activity. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition. Translational Cancer Research. Retrieved from [Link]
-
He, B., et al. (2023). The Polymethoxyflavone Sudachitin Modulates the Circadian Clock and Improves Liver Physiology. Molecular Nutrition & Food Research. Retrieved from [Link]
-
Al-Fatlawi, A. A., et al. (2023). Tangeretin's Anti-apoptotic Signaling Mechanisms in Oral Cancer Cells. PMC. Retrieved from [Link]
-
Kim, J.-H., et al. (2024). Tangeretin inhibits airway inflammatory responses by reducing early growth response 1 (EGR1) expression in mice exposed to cigarette smoke and lipopolysaccharide. Heliyon. Retrieved from [Link]
-
Agrawal, K. K., & Murti, Y. (2022). Tangeretin: A Biologically Potential Citrus Flavone. Bentham Science Publisher. Retrieved from [Link]
-
Toledo, R., et al. (2024). An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology. Retrieved from [Link]
-
Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]
-
Wang, Y., & Lee, H. (n.d.). In vitro study of polymethoxyflavones (PMFs) from orange peel for their potential to inhibit trimethylamine (TMA) and trimethylamine-N-oxide (TMAO)-producing enzymes and reduce TMA/TMAO production. American Chemical Society. Retrieved from [Link]
-
Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. RSC Publishing. Retrieved from [Link]
-
Nakashima, T., & Takayanagi, H. (2025). Polymethoxyflavones and Bone Metabolism. Molecules. Retrieved from [Link]
-
Rollo, V., et al. (2024). Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2025). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. Retrieved from [Link]
-
Wu, T., et al. (2020). Beneficial Regulatory Effects of Polymethoxyflavone—Rich Fraction from Ougan (Citrus reticulata cv. Suavissima) Fruit on Gut Microbiota and Identification of Its Intestinal Metabolites in Mice. Molecules. Retrieved from [Link]
Sources
- 1. fda.gov.tw [fda.gov.tw]
- 2. Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review | Journal of Food Bioactives [isnff-jfb.com]
- 3. View of Anti-inflammatory effects of polymethoxyflavones from citrus peels: a review | Journal of Food Bioactives [isnff-jfb.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activities of citrus peel polymethoxyflavones related to angiogenesis and others - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. econtent.hogrefe.com [econtent.hogrefe.com]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Elucidation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Rigorous Structural Characterization
In the realm of natural product chemistry and drug discovery, the unambiguous structural elucidation of a bioactive molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising therapeutic leads. This guide provides a comprehensive technical overview of the spectroscopic data for 3,5-Dihydroxy-6,7,8-trimethoxyflavone, a polymethoxyflavone with demonstrated cytotoxic activity against various cancer cell lines.[1] As a Senior Application Scientist, my objective is to not only present the spectral data but to also instill a deeper understanding of the experimental rationale and the logic of spectral interpretation, thereby empowering researchers to confidently identify and characterize this and similar flavonoid scaffolds.
This document is structured to provide a holistic understanding of the spectroscopic fingerprint of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, moving from foundational principles to detailed data analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, demonstrating how these techniques synergistically contribute to the unequivocal confirmation of the molecule's structure.
Molecular Identity and Structural Framework
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | PubChem[2] |
| CAS Number | 14221-65-9 | BenchChem[1] |
| Molecular Formula | C₁₈H₁₆O₇ | PubChem[2] |
| Molecular Weight | 344.3 g/mol | BenchChem[1] |
The structural framework of 3,5-Dihydroxy-6,7,8-trimethoxyflavone is a flavone core, characterized by a three-ring system (A, B, and C rings). The specific substitution pattern, with two hydroxyl groups and three methoxy groups, dictates its unique chemical and biological properties.
Figure 1: Chemical structure of 3,5-Dihydroxy-6,7,8-trimethoxyflavone with atom numbering.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For flavonoids like 3,5-Dihydroxy-6,7,8-trimethoxyflavone, soft ionization techniques such as Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, directly providing the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Source |
| [M+H]⁺ | 345.0974 | Predicted | |
| [M-H]⁻ | 343.0818 | Predicted | |
| [M]⁺ | 344.0896 | 344.09 | [1] |
Note: Experimentally observed HRMS data is not available in the reviewed literature. The GC-MS data shows a molecular ion peak at m/z 344.09, corresponding to the molecular formula C₁₈H₁₆O₇.[1]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion (e.g., [M+H]⁺) to generate product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about the location of substituents on the flavonoid core.
Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 345)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |
| 345 | 330 | CH₃ | Loss of a methyl radical from a methoxy group. |
| 345 | 317 | CO | Loss of carbon monoxide from the C-ring. |
| 330 | 302 | CO | Subsequent loss of carbon monoxide from the [M+H-CH₃]⁺ ion. |
| 345 | Varies | Varies | Retro-Diels-Alder (rDA) fragmentation of the C-ring, providing information on the A and B rings. |
Note: This fragmentation data is predictive and based on common fragmentation pathways of flavonoids.
Figure 2: Generalized workflow for tandem mass spectrometry (MS/MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, the precise connectivity and stereochemistry of a molecule can be determined.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 4: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H-2'/6' | 8.25 | m | 2H | B-ring | |
| H-3'/4'/5' | 7.52-7.48 | m | 3H | B-ring | |
| 6-OCH₃ | 4.10 | s | 3H | Methoxy group | |
| 7-OCH₃ | 3.96 | s | 3H | Methoxy group | |
| 8-OCH₃ | 3.94 | s | 3H | Methoxy group | |
| 5-OH | broad s | 1H | Hydroxyl group | ||
| 3-OH | broad s | 1H | Hydroxyl group |
Data obtained from the analysis of 3,5-dihydroxy-6,7,8-trimethoxyflavone isolated from Helichrysum aureonitens.[1]
Interpretation:
-
The signals in the aromatic region (δ 7.48-8.25 ppm) are characteristic of the protons on the unsubstituted B-ring. The multiplet pattern arises from the coupling between these protons.
-
The three distinct singlets at δ 4.10, 3.96, and 3.94 ppm, each integrating to three protons, are indicative of three methoxy groups in different chemical environments.
-
The absence of any signals in the typical region for A-ring protons (around δ 6.0-7.0 ppm) confirms that the A-ring is fully substituted.[1]
-
The broad singlets for the hydroxyl groups are typical and their chemical shifts can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Table 5: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-4 | 176.10 | Carbonyl |
| C-2 | 147.88 | |
| C-7 | 145.25 | |
| C-5 | 136.44 | |
| C-9 | 130.83 | |
| C-1' | 130.49 | |
| C-4' | 130.02 | |
| C-2'/6' | 128.74 | |
| C-3'/5' | 127.72 | |
| C-3 | 71.83 | |
| 8-OCH₃ | 62.09 | Methoxy |
| 7-OCH₃ | 61.72 | Methoxy |
| 6-OCH₃ | 61.18 | Methoxy |
Data obtained from the analysis of 3,5-dihydroxy-6,7,8-trimethoxyflavone isolated from Helichrysum aureonitens. Note: Not all carbon signals were reported in the source.[1]
Interpretation:
-
The downfield signal at δ 176.10 ppm is characteristic of the C-4 carbonyl carbon.
-
The signals for the methoxy carbons appear in the expected region (δ 61-62 ppm). The slight difference in their chemical shifts confirms their distinct electronic environments.
-
The remaining signals in the aromatic region correspond to the carbons of the A and B rings.
Figure 3: Logical flow of NMR data interpretation for structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the flavonoid. The spectrum typically shows two main absorption bands, Band I and Band II.
-
Band I (300-380 nm): Arises from the cinnamoyl system (B-ring conjugated with the C-ring carbonyl).
-
Band II (240-280 nm): Arises from the benzoyl system (A-ring).
The exact position of these bands is influenced by the substitution pattern on the flavonoid skeleton. While the specific UV-Vis spectrum for 3,5-Dihydroxy-6,7,8-trimethoxyflavone is not detailed in the available literature, the use of shift reagents can provide valuable structural information.
Table 6: Expected UV-Vis Spectral Shifts with Diagnostic Reagents
| Reagent | Effect | Interpretation |
| NaOMe | Bathochromic shift of Band I | Indicates a free 3- or 4'-hydroxyl group. |
| AlCl₃ | Bathochromic shift of Band I | Indicates a 5-hydroxyl group. |
| AlCl₃/HCl | Stable AlCl₃ shift | Confirms a 5-hydroxyl group. |
| NaOAc | Bathochromic shift of Band II | Indicates a free 7-hydroxyl group. |
| NaOAc/H₃BO₃ | Bathochromic shift of Band I | Indicates the presence of an o-dihydroxy system. |
For 3,5-Dihydroxy-6,7,8-trimethoxyflavone, a significant bathochromic shift of Band I with AlCl₃ would be expected due to the 5-hydroxyl group. A shift with NaOMe would also be anticipated due to the acidic 3-hydroxyl group.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. It is imperative to note that specific instrument parameters should be optimized for each sample and instrument.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.
-
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. For MS/MS analysis, select the molecular ion as the precursor and apply collision energy to induce fragmentation.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in methanol. Dilute the stock solution to an appropriate concentration to obtain an absorbance reading between 0.2 and 0.8.
-
Spectral Acquisition:
-
Record the UV-Vis spectrum from 200 to 500 nm using methanol as a blank.
-
To use shift reagents, add a small amount of the reagent (e.g., a drop of 5% AlCl₃ in methanol) to the cuvette, mix well, and record the spectrum again after a short incubation period.
-
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone serves as a compelling case study in the power of a multi-technique spectroscopic approach. While each technique provides a unique piece of the structural puzzle, it is the synergistic integration of MS, NMR, and UV-Vis data that affords the unequivocal confirmation of the molecular architecture. This guide has provided not only the available spectroscopic data for this important flavonoid but also the underlying principles and experimental considerations necessary for its rigorous characterization. It is our hope that this comprehensive overview will serve as a valuable resource for researchers in their quest to unlock the therapeutic potential of this and other natural products.
References
-
Süzgeç, S., Meriçli, A. H., Houghton, P. J., & Çubukçu, B. (2005). Flavonoids of Helichrysum compactum and their antioxidant and antibacterial activity. Fitoterapia, 76(2), 269–272. [Link][3]
-
Xiong, H. P., Wu, Z. J., Chen, F. T., & Chen, W. S. (2009). 5,7-Dihydroxy-3,6,8-trimethoxyflavone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3276–o3277. [Link][4][5]
-
Biosynthesis and bioactivities of metal nanoparticles mediated by Helichrysum aureonitens. Journal of Nanobiotechnology. [Link][1]
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone. PubChem. [Link][2][6]
Sources
- 1. 3,5-Dihydroxy-6,7,8-trimethoxyflavone|Research Use Only [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Flavonoids of Helichrysum compactum and their antioxidant and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5,7-Dihydr-oxy-3,6,8-trimethoxy-flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 | CID 5379262 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Prediction of 3,5-Dihydroxy-6,7,8-trimethoxyflavone Bioactivity
Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Drug Discovery / Phytochemistry Molecule ID: 3,5-Dihydroxy-6,7,8-trimethoxyflavone (Synonyms: Achyrocline B, Flavone B)[1]
Executive Summary
This technical guide outlines a rigorous in silico framework for evaluating the bioactivity of 3,5-Dihydroxy-6,7,8-trimethoxyflavone (DTF) . A polymethoxylated flavonoid found in Achyrocline and Gnaphalium species, DTF has recently emerged as a chemosensitizer that synergizes with 5-fluorouracil (5-Fu) in colorectal cancer treatment.
Unlike generic screening protocols, this guide focuses on the specific structural moieties of DTF—the C3/C5 hydroxyls (hydrogen bond donors) and the C6/C7/C8 methoxy cluster (lipophilic shield). We present a validated workflow combining Density Functional Theory (DFT) optimization, molecular docking against extrinsic apoptotic targets, and Molecular Dynamics (MD) simulations to predict stability and mechanism of action.
Part 1: Chemical Space & Structural Significance
Structural Activity Relationship (SAR)
The bioactivity of DTF is dictated by two competing structural domains:
-
The Hydrophilic Core (3,5-OH): The C5-OH forms an intramolecular hydrogen bond with the C4-carbonyl, locking the A/C ring conformation. The C3-OH is the primary "warhead" for hydrogen bonding with active site residues (e.g., catalytic dyads in proteases).
-
The Lipophilic Shield (6,7,8-OMe): The trimethoxy cluster at positions 6, 7, and 8 significantly increases lipophilicity (
) compared to poly-hydroxy analogs like quercetin. This modification enhances metabolic stability by blocking glucuronidation sites and improves Blood-Brain Barrier (BBB) permeability.
Target Hypothesis
Recent in vitro studies indicate DTF triggers apoptosis via the extrinsic pathway (upregulation of ERK/c-JUN) [1].[2] Therefore, this in silico guide prioritizes the Death Receptor 5 (DR5) and Caspase-8 signaling complex over generic antioxidant targets.
Part 2: Computational Workflow (The Core)
The following diagram illustrates the integrated pipeline, moving from quantum mechanical preparation to dynamic simulation.
Caption: Integrated computational pipeline for DTF bioactivity prediction. Colors denote processing stages: Blue (Input/Sim), Green (Opt/Analysis), Red (Target), Yellow (Docking).
Part 3: Experimental Protocols
Phase 1: Ligand & Protein Preparation
Objective: Correct bond orders and protonation states are critical. Standard force fields often miscalculate the planarity of the flavonoid B-ring.
-
Ligand Optimization (DFT):
-
Software: Gaussian 16 or ORCA (Open Source).
-
Method: B3LYP functional with 6-31G* basis set.
-
Rationale: DFT calculation ensures the global minimum conformer is used, particularly the torsion angle between the B-ring and the Chromone core.
-
Output: Save optimized geometry as .pdb or .mol2.
-
-
Target Preparation:
-
Target: Human Caspase-8 (PDB ID: 3K7E ).
-
Tool: UCSF Chimera / AutoDock Tools (ADT).
-
Protocol:
-
Remove water molecules and co-crystallized inhibitors.
-
Add polar hydrogens (Kollman charges).
-
Compute Gasteiger charges.
-
Crucial Step: Define the Grid Box centered on the active site Cys360. Box size:
Å (spacing 0.375 Å).
-
-
Phase 2: Molecular Docking (AutoDock Vina)
Objective: Predict binding affinity (
-
Command Line Execution:
-
Interpretation:
-
Affinity: A score
kcal/mol suggests significant bioactivity.[3] -
Interaction Check: Look for H-bonds between DTF C3-OH/C5-OH and the catalytic dyad (Cys360/His317).
-
Phase 3: Molecular Dynamics (GROMACS)
Objective: Verify that the "Lipophilic Shield" (methoxy groups) stabilizes the complex in a solvated environment over time.
-
System Setup:
-
Topology: Generate ligand topology using LigParGen (OPLS-AA force field).
-
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
-
Simulation Protocol:
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).
-
Production Run: 100 ns simulation.
-
-
Analysis: Calculate Root Mean Square Deviation (RMSD). If the ligand RMSD fluctuates
nm after equilibrium, the binding is unstable.
Part 4: ADMET & Pharmacokinetic Profiling
Using SwissADME , we analyze the specific impact of the trimethoxy pattern.
| Property | Predicted Value | Interpretation for DTF |
| Lipophilicity (Log | 2.85 | Highly favorable for membrane penetration. |
| TPSA | ~90 Ų | < 140 Ų, indicating high oral bioavailability. |
| BBB Permeant | Yes | The 6,7,8-methoxy groups mask polar surface, facilitating brain entry (unlike Quercetin). |
| P-gp Substrate | No | Unlikely to be pumped out by multidrug resistance proteins. |
| CYP Inhibition | CYP1A2, CYP2C9 | Potential for drug-drug interactions (caution with warfarin). |
Part 5: Mechanistic Visualization (Apoptosis Pathway)
Based on the docking hypothesis and literature [1], DTF likely sensitizes cells to apoptosis via the extrinsic pathway.
Caption: Proposed extrinsic apoptotic signaling cascade triggered by DTF interaction with Death Receptors/Caspase-8.
References
-
Cartwright, B. M., et al. (2023). Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers.[1][4] Biomedicine & Pharmacotherapy, 167, 115546.[1][4] Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017).[5] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5] Scientific Reports, 7, 42717.[5] Link[5]
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link
Sources
- 1. Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. easpublisher.com [easpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of flavonoids reveals the superiority and promising inhibition activity of silibinin against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3,5-Dihydroxy-6,7,8-trimethoxyflavone (Gardenin D) as a Chemical Probe
Executive Summary
3,5-Dihydroxy-6,7,8-trimethoxyflavone , commonly known as Gardenin D , is a naturally occurring polymethoxyflavone (PMF) distinct for its specific pro-apoptotic activity in poorly differentiated, aggressive carcinoma cell lines. Unlike broad-spectrum cytotoxic agents, this compound acts as a precise chemical probe for the extrinsic apoptotic pathway via the selective upregulation of phosphorylated ERK and c-JUN (Ser73) , independent of AKT signaling.
This guide details the physicochemical properties, mechanistic basis, and standardized protocols for utilizing Gardenin D to interrogate differentiation-specific apoptotic signaling and polymethoxyflavone metabolism.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
| Common Name | Gardenin D |
| Synonyms | Flavone B; 5-Desmethylnobiletin (structural isomer note*) |
| CAS Number | 29202-00-4 |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Solubility | Soluble in DMSO (>10 mM), Acetone, Chloroform. Insoluble in water. |
| Appearance | Yellow crystalline powder |
*Note: Ensure distinction from 5-hydroxy-3,6,7,8-tetramethoxyflavone during procurement.
Mechanism of Action: The ERK/c-JUN Axis
The utility of Gardenin D as a probe lies in its ability to trigger "differentiation-dependent" apoptosis. In highly tumorigenic, poorly differentiated cells (e.g., HCT 116 colon carcinoma, MIA PaCa pancreatic carcinoma), it induces cell death through a distinct signaling cascade:
-
Kinase Activation: Rapid phosphorylation of ERK1/2 (Thr202/Tyr204) and c-JUN (Ser73).
-
Transcription Factor Modulation: Activated c-JUN translocates to the nucleus, promoting the expression of death ligands (e.g., FasL, TNF-α).
-
Extrinsic Pathway Initiation: Ligand binding triggers the Death Receptor (DR) complex, recruiting FADD and activating Caspase-8 .[1]
-
Execution: Caspase-8 activates Caspase-3, leading to apoptosis.[1]
-
AKT Independence: Unlike many flavonoid-induced pathways, this mechanism proceeds without altering AKT phosphorylation, making it a valuable control probe for dissecting PI3K/AKT-independent survival pathways.
Mechanistic Pathway Diagram[2]
Caption: Gardenin D induces apoptosis via the ERK/c-JUN axis, triggering the extrinsic death receptor pathway independent of AKT signaling.[2]
Experimental Protocols
Reagent Preparation & Storage
Objective: Create a stable stock solution to prevent precipitation and degradation.
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .
-
Concentration: Prepare a 10 mM or 50 mM stock .
-
Calculation: To make 1 mL of 50 mM stock, dissolve 17.22 mg of powder in 1 mL DMSO.
-
-
Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot & Store: Dispense into light-protective amber tubes (20-50 µL aliquots). Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.
Cell Viability Screening (Differentiation Selectivity)
Objective: Determine the IC50 and verify selective toxicity against poorly differentiated cells.
Materials:
-
Target Cells: HCT 116 (Colon) or MIA PaCa-2 (Pancreas).
-
Control Cells: Differentiated epithelial cells (e.g., Caco-2) or normal fibroblasts.
-
Assay: MTT, MTS, or CCK-8 reagent.
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Gardenin D in complete media (0, 5, 10, 25, 50, 100 µM).
-
Critical: Maintain final DMSO concentration < 0.5% in all wells.
-
-
Incubation: Treat cells for 48 to 72 hours .
-
Readout: Add detection reagent (e.g., 10 µL CCK-8), incubate for 2-4 hours, and measure absorbance at 450 nm.
-
Analysis: Plot dose-response curves.
-
Expected Result: IC50 for HCT 116 should be significantly lower (~10-30 µM) than for control cells (>100 µM).
-
Mechanistic Validation: Western Blotting[5]
Objective: Confirm the probe is acting via the specific ERK/c-JUN pathway.
Protocol:
-
Treatment: Treat cells with 25 µM Gardenin D for distinct time points: 0, 3, 6, 12, and 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors (Sodium Orthovanadate, NaF).
-
Antibodies:
-
Primary: Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-c-JUN (Ser73), Anti-Caspase-8 (cleaved), Anti-AKT (total and p-Ser473 as negative control).
-
Loading Control: GAPDH or
-Actin.
-
-
Interpretation:
-
Positive Hit: Strong increase in p-ERK and p-c-JUN starting at 3-6 hours. Appearance of cleaved Caspase-8 at 12-24 hours.
-
Negative Control: p-AKT levels should remain stable relative to total AKT.
-
Apoptosis Confirmation: Annexin V/PI Flow Cytometry[6]
Objective: Distinguish between apoptosis (mechanism of interest) and necrosis.
-
Treatment: Treat
cells with IC50 concentration of Gardenin D for 24 hours. -
Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine.
-
Staining: Wash with cold PBS. Resuspend in 1X Annexin Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Analyze on a flow cytometer within 1 hour.
-
Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.[3]
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration too high or cold media used. | Dilute stock in warm media (37°C) dropwise while vortexing. Do not exceed 100 µM. |
| No Apoptosis Observed | Cell line is highly differentiated or lacks specific Death Receptors. | Verify expression of Fas/TNF receptors in your cell line. Switch to HCT 116 or MIA PaCa-2. |
| High Background Toxicity | DMSO concentration > 0.5%. | Include a "Vehicle Control" (DMSO only) to normalize data. |
| Weak Western Signal | Phosphatase activity during lysis. | Ensure lysis buffer is fresh and contains adequate phosphatase inhibitors. Keep lysates on ice. |
References
-
BenchChem. (2025).[4] 3,5-Dihydroxy-6,7,8-trimethoxyflavone: Mechanisms of Action and Technical Data.Link
-
PubChem. (2025). Compound Summary: Gardenin D (CID 3080750). National Library of Medicine. Link
-
ChemFaces. (2024). Gardenin D Datasheet and Biological Activity.[5]Link
-
MedChemExpress. (2024). Gardenin D: Product Information and Protocols.Link
-
Pan, M. H., et al. (2007). 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production...[6] Journal of Agricultural and Food Chemistry.[7] (Contextual reference for PMF apoptosis mechanisms). Link
-
Hsu, Y. L., et al. (2010).[7] Tricetin, a dietary flavonoid, induces apoptosis through the reactive oxygen species/c-Jun NH2-terminal kinase pathway...[7] Journal of Agricultural and Food Chemistry.[7] (Mechanistic parallel for flavonoid-induced JNK/c-Jun signaling). Link
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dihydroxy-4',7-dimethoxyflavone | CAS:15486-33-6 | Manufacturer ChemFaces [chemfaces.com]
- 6. 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone induces apoptosis through reactive oxygen species production, growth arrest and DNA damage-inducible gene 153 expression, and caspase activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricetin, a dietary flavonoid, induces apoptosis through the reactive oxygen species/c-Jun NH2-terminal kinase pathway in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oral Formulation Strategies for 3,5-Dihydroxy-6,7,8-trimethoxyflavone
Executive Summary
3,5-Dihydroxy-6,7,8-trimethoxyflavone (DTMF) is a bioactive polymethoxylated flavone (PMF) exhibiting potent antiproliferative activity, particularly against poorly differentiated carcinoma cell lines (e.g., HCT-116, MIA PaCa-2).[1][2] Despite its therapeutic potential, DTMF presents significant oral delivery challenges typical of lipophilic flavonoids: poor aqueous solubility (BCS Class II) and susceptibility to extensive first-pass metabolism (glucuronidation at the C3-OH and C5-OH positions).[1][2]
This guide details two validated formulation protocols designed to overcome these barriers:
-
Self-Microemulsifying Drug Delivery System (SMEDDS): To enhance solubility and promote lymphatic transport.[1][2]
-
Amorphous Solid Dispersion (ASD): To improve dissolution rates via crystal lattice disruption.[1][2]
Compound Profile & Pre-formulation Assessment[4]
Before initiating formulation, the physicochemical baseline must be established.[2]
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 344.3 g/mol | Favorable for absorption (<500 Da).[1][2] |
| LogP | ~2.9 - 3.1 (Predicted) | Highly lipophilic; ideal for lipid-based systems.[1][2] |
| pKa | ~6.5 (3-OH), ~8.5 (5-OH) | Ionizable at intestinal pH; pH-dependent solubility.[1][2] |
| Solubility (Water) | < 10 µg/mL | Rate-limiting step for absorption.[1][2] |
| Metabolic Liability | High (Phase II) | C3 and C5 hydroxyls are prime targets for UGTs.[1][2] |
Pre-formulation Workflow: Solubility Profiling
Objective: Determine the saturation solubility of DTMF in various lipid excipients to select the optimal oil phase for SMEDDS.[2]
Protocol:
-
Preparation: Add excess DTMF (approx. 50 mg) to 1 mL of selected vehicles in glass vials.
-
Equilibration: Vortex for 5 mins, then shake at 37°C for 72 hours.
-
Separation: Centrifuge at 10,000 rpm for 15 mins.
-
Quantification: Dilute supernatant with Methanol and analyze via HPLC (C18 column, MeOH:Water 70:30, UV 340 nm).
Formulation Strategy Logic
The following decision tree illustrates the logic used to select the SMEDDS and ASD protocols based on the compound's properties.
Figure 1: Decision workflow for selecting formulation strategies based on DTMF physicochemical properties.
Protocol A: Self-Microemulsifying Drug Delivery System (SMEDDS)
Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water microemulsions upon contact with GI fluids.[1][2] This is the gold standard for PMFs as it recruits chylomicron transport, bypassing hepatic first-pass metabolism.[1][2]
Materials
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer[1][2]
-
Surfactant: Cremophor RH40 (Polyoxyl 40 hydrogenated castor oil) - Emulsifier[1][2]
-
Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) - Cosolvent[1][2]
Step-by-Step Procedure
Step 1: Construction of Pseudo-Ternary Phase Diagram Before loading the drug, identify the ratio of excipients that forms a stable microemulsion.[2]
-
Prepare a mixture of Surfactant (S) and Co-surfactant (CoS) at a mass ratio of 2:1 (Smix).[1][2]
-
Mix Oil and Smix at weight ratios: 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1.
-
Titration: Add water dropwise to each mixture under stirring at 37°C.
-
Observation: Record the volume of water required to turn the mixture turbid. The "clear" region represents the microemulsion window.[2]
-
Target: Select a formulation that retains clarity upon high dilution (e.g., >100-fold).[1]
-
Step 2: Preparation of DTMF-Loaded SMEDDS Based on typical PMF solubility, a 20% Oil / 80% Smix ratio is often optimal.[1][2]
-
Weigh 10 mg of DTMF into a glass vial.
-
Add 200 mg of Capryol 90 (Oil). Vortex until partially dispersed.[1][2]
-
Add 800 mg of Smix (Cremophor RH40 : Transcutol P, 2:1).
-
Solubilization: Vortex vigorously for 5 minutes.
-
Heating: Sonicate at 40°C for 30 minutes to ensure complete dissolution. The result should be a clear, yellow-amber viscous liquid.[1][2]
-
Storage: Store in a sealed amber vial at room temperature.
Step 3: Characterization (Self-Validation)
-
Dispersibility Test: Add 1 mL of SMEDDS to 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle stirring.
-
Pass Criteria: Formation of a clear/bluish transparent emulsion within < 1 minute.[2]
-
-
Particle Size Analysis: Measure using Dynamic Light Scattering (DLS).[1][2]
Protocol B: Amorphous Solid Dispersion (ASD)
Rationale: If a solid dosage form is preferred, ASD converts the crystalline DTMF into a high-energy amorphous state stabilized by a polymer, significantly increasing the dissolution rate.[1][2]
Materials
-
Polymer: HPMC-AS (Hypromellose acetate succinate) - Grade L or M (pH-sensitive, prevents crystallization).[1][2]
Step-by-Step Procedure (Solvent Evaporation Method)
-
Solution Preparation:
-
Evaporation:
-
Drying:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent.[2]
-
-
Milling:
-
Storage: Store in a desiccator (amorphous forms are hygroscopic and prone to recrystallization).[1][2]
Analytical Validation: In Vitro Dissolution
To confirm the efficacy of the formulation, compare the dissolution profile against the pure crystalline compound.[2]
Method: USP Apparatus II (Paddle Method)[1]
-
Medium: 900 mL Simulated Intestinal Fluid (pH 6.8), no enzymes.
-
Sampling: Withdraw 5 mL at 5, 10, 15, 30, 45, 60 min. Replace with fresh medium.
-
Analysis: Filter (0.45 µm PTFE) and analyze via HPLC.
Expected Result:
-
SMEDDS: > 80% release within 15 min (Immediate release).[1][2]
-
ASD:[1][2] > 60% release within 30 min (Supersaturation effect).
Biological Mechanism & Workflow
Understanding the biological fate of the formulated DTMF is crucial for interpreting PK data.[2]
Figure 2: Biological fate of DTMF.[1][2] The SMEDDS formulation (Green path) promotes lymphatic transport, bypassing hepatic metabolism.[1][2]
References
-
Li, S., et al. (2008). "Chemistry and bioactivity of nobiletin and its metabolites." Journal of Functional Foods. (Context: Comparative PMF pharmacokinetics).[1][2]
-
Tung, Y.C., et al. (2011). "Pharmacokinetics of polymethoxyflavones."[2] Molecular Nutrition & Food Research. (Context: Metabolism of methoxylated vs. hydroxylated flavones).[1][2]
-
Pouton, C.W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system."[2] European Journal of Pharmaceutical Sciences. (Context: SMEDDS Design).
-
BenchChem. "3,5-Dihydroxy-6,7,8-trimethoxyflavone Product Description & Activity." (Context: Compound specific activity).
-
Zhang, J., et al. (2015). "Enhancement of oral bioavailability of nobiletin using a self-emulsifying drug delivery system."[1][2] International Journal of Nanomedicine. (Context: Protocol adaptation for PMFs).
Disclaimer: This document is for research and development purposes only. 3,5-Dihydroxy-6,7,8-trimethoxyflavone is not currently an FDA-approved therapeutic.[1][2] All formulations must be tested for toxicity and safety before in vivo application.[1]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,5-Dihydroxy-6,7,8-trimethoxyflavone Assay Interference
The following technical guide addresses the interference mechanisms of 3,5-Dihydroxy-6,7,8-trimethoxyflavone in high-throughput and bench-top fluorescent assays.
This guide is structured to function as an autonomous Technical Support Center. It prioritizes self-validating protocols over static data, acknowledging that solvent polarity and pH significantly alter the photophysics of polymethoxyflavones (PMFs).
Executive Summary
Compound Classification: Polymethoxyflavone (PMF) / 3-Hydroxyflavone derivative.[1][2][3] Primary Interference Mode: Inner Filter Effect (IFE) and Chemical Quenching (Redox).[1] Critical Warning: This compound contains a 3-hydroxyl group and a 5-hydroxyl group.[1][4] This specific substitution pattern enables Excited State Intramolecular Proton Transfer (ESIPT) , potentially generating dual-fluorescence (green/orange) that overlaps with common FRET and FITC/GFP channels.[1][4] Furthermore, its strong UV absorbance (330–360 nm) makes it a potent "optical sink" for UV-excited fluorophores like DAPI, Hoechst, and Coumarin.[1][4]
Part 1: Diagnostic Workflow
Before altering your biological parameters, you must determine if your data anomalies are optical artifacts.[1][4] Use this decision tree to diagnose the interference type.
Caption: Diagnostic logic flow to distinguish between optical artifacts (IFE/Autofluorescence) and chemical interference.
Part 2: The Inner Filter Effect (IFE)[5][6]
The Problem
Users frequently report a loss of signal linearity at higher concentrations (>10 µM) of 3,5-Dihydroxy-6,7,8-trimethoxyflavone.[1][4]
-
Mechanism: This flavone has a strong absorption band (Band I) typically centered between 330 nm and 360 nm .[1][4]
-
Impact: If your assay uses DAPI, Hoechst 33342, or AMC (7-Amino-4-methylcoumarin) , the compound physically absorbs the excitation light before it reaches the fluorophore.[4] This is the Primary Inner Filter Effect.
Troubleshooting Protocol: The "Spike-In" Validation
Do not rely on standard curves alone. Perform this validation to confirm IFE.
-
Prepare a Dye Solution: Create a solution of your fluorophore (e.g., DAPI) at a fixed concentration that yields ~50% max intensity.[1][4]
-
Titrate Compound: Add increasing concentrations of 3,5-Dihydroxy-6,7,8-trimethoxyflavone to the dye solution (No cells/protein present ).
-
Read Signal: Measure fluorescence.
-
Analysis:
Correction Strategy
If IFE is present, you can mathematically correct the data if the total absorbance (
Correction Formula:
| Variable | Definition |
| Corrected Fluorescence Intensity | |
| Observed Fluorescence Intensity | |
| Absorbance of compound at Excitation | |
| Absorbance of compound at Emission |
Note: If Absorbance > 0.3, mathematical correction fails due to light scattering and secondary effects. You must dilute the sample or switch to a red-shifted dye (e.g., changing from DAPI to DRAQ5).[1][4]
Part 3: Chemical Interference (ROS & Redox Assays)
The Problem
In Reactive Oxygen Species (ROS) assays using DCFH-DA , users often observe a "false negative" (complete suppression of ROS signal), even when the compound is known to induce stress.
Mechanism
3,5-Dihydroxy-6,7,8-trimethoxyflavone is a potent antioxidant.[1][4]
-
Direct Scavenging: It chemically reduces the ROS probe (DCF) or the radical intermediate, preventing fluorescence regardless of cellular ROS production.[4]
-
Redox Cycling: The 3,5-dihydroxy motif allows the molecule to cycle between quinone and hydroquinone forms, acting as an electron sink.[4]
Troubleshooting Protocol: The Cell-Free Generator
To prove chemical quenching, you must bypass the cell.
-
System: Phosphate Buffer (PBS) + DCFH-DA (10 µM) + Horseradish Peroxidase (HRP).[1][4]
-
Trigger: Add Hydrogen Peroxide (
) to induce signal.[1][4] -
Test: Add the flavone.
-
If the signal vanishes immediately, the interference is chemical , not biological.
-
Solution: You cannot use DCFH-DA.[1][4] Switch to a readout that does not rely on radical oxidation, such as HyPer (genetically encoded) or Amplex Red (though Amplex Red is also susceptible, it allows kinetic monitoring to separate rates).[1][4]
-
Part 4: Intrinsic Fluorescence (Autofluorescence)[1]
The Problem
Unexpected background signal in the Green (FITC/GFP) or Yellow channels.
Mechanism: ESIPT
The 3-hydroxyl group and the 4-carbonyl group on the flavone backbone form a hydrogen bond loop. Upon UV excitation, the proton transfers from the hydroxyl to the carbonyl in the excited state (Excited State Intramolecular Proton Transfer).
-
Result: This creates a "tautomer" species that emits light with a massive Stokes shift (often >100 nm).[1]
Troubleshooting Protocol: 3D Spectral Scan
If you suspect autofluorescence:
-
Use a plate reader with scanning capabilities.[1]
-
Scan Emission from 400 nm to 600 nm.[1]
-
Data Check: If you see a peak, compare its intensity to your assay's baseline.
Summary of Interference & Solutions
| Assay Type | Interference Mode | Symptom | Recommended Solution |
| DAPI / Hoechst | IFE (Primary) | Signal decreases as compound concentration increases.[1][4] | Use math correction (if |
| DCFH-DA (ROS) | Chemical Quenching | Complete loss of signal; false antioxidant result.[1][4] | Validation with cell-free system; switch to LC-MS or HyPer .[1][4] |
| FRET (CFP/YFP) | Autofluorescence | High background in donor/acceptor channels.[1][4] | Use TR-FRET or wash-based assays (remove compound before read).[1][4] |
| Kinase Assays | Chelation | Enzyme inactivity (if | Ensure excess |
References
-
Lakowicz, J. R. (2006).[1][4] Principles of Fluorescence Spectroscopy. Springer.[1][4] (Definitive source for Inner Filter Effect correction formulas).
-
Sink, R., et al. (2010).[1][4] "False Positives in the Discovery of Inhibitors: The Case of Flavonoids." Journal of Medicinal Chemistry. (Establishes flavonoids as frequent PAINS/interferers). [1]
-
Sanguinetti, A. M., et al. (2014).[1][4][5] "Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction." PLOS ONE. (Methodology for high-absorbance correction).
-
Cermak, R., et al. (2014).[1][4] "Interference of flavonoids with fluorescent intracellular probes." Cytometry Part A. (Specific mechanisms of flavonoid interference in flow cytometry and ROS assays). [1]
Sources
- 1. 3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 | CID 5379262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dihydroxy-6,7,8-trimethoxyflavone|Research Use Only [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. phcogj.com [phcogj.com]
- 5. 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone | C18H18O7 | CID 13871373 - PubChem [pubchem.ncbi.nlm.nih.gov]
degradation products of 3,5-Dihydroxy-6,7,8-trimethoxyflavone under experimental conditions
This guide is structured as a specialized Technical Support Center for researchers working with 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS: 14221-65-9). It prioritizes experimental troubleshooting, spectral interpretation, and stability management.
Status: Operational | Topic: Stability, Degradation & Analysis | Tier: L3 (Research Scientist)
Chemical Identity & Profile
Before troubleshooting, verify your target analyte's physicochemical baseline.
| Property | Specification |
| Systematic Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |
| Class | Polymethoxyflavone (Flavonol subclass) |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molecular Weight | 344.32 g/mol |
| Key Functional Groups | 3-Hydroxy (C-ring), 5-Hydroxy (A-ring), 6,7,8-Trimethoxy (A-ring) |
| Critical Instability Factors | UV Light (ESIPT mechanism), Alkaline pH (Ring fission) |
Troubleshooting Guide: LC-MS & Analytical Artifacts
Q: I see "ghost peaks" at lower m/z in my LC-MS spectrum. Is my sample degrading?
Diagnosis: Likely In-Source Fragmentation , not necessarily sample degradation. Mechanism: 3,5-Dihydroxy-6,7,8-trimethoxyflavone undergoes Retro-Diels-Alder (RDA) fragmentation within the mass spectrometer ion source if ionization energy is too high. This mimics degradation but occurs during analysis.
The Evidence (RDA Pathway): In positive ESI mode ([M+H]⁺ = 345), look for these specific diagnostic ions:
-
m/z 345: Parent Ion.
-
m/z 327: Loss of Water [M+H - H₂O]⁺ (Common in 3-OH flavones).
-
m/z 317: Loss of CO [M+H - CO]⁺.
-
RDA Fragments: The C-ring cleaves at bonds 1 and 3.
-
¹³A⁺ Ion: Contains the A-ring (5-OH, 6,7,8-OMe).
-
¹³B⁺ Ion: Contains the B-ring (Unsubstituted phenyl).
-
Corrective Action:
-
Lower Declustering Potential (DP): Reduce DP or Cone Voltage by 10-15V.
-
Check Retention Time: If the "fragment" elutes at the same time as the parent, it is in-source fragmentation. If it elutes earlier, it is a real degradation product in the vial.
Figure 1: Analytical artifact pathway. Distinguishing in-source RDA fragmentation from chemical degradation.
Solution Stability: Light & pH Sensitivity
Q: My stock solution turned yellow/brown and lost potency. What happened?
Diagnosis: Photochemical Rearrangement (ESIPT) or Alkaline Oxidation .
Scenario A: Light Exposure (The "ESIPT" Trap)
Unlike simple oxidation, 3-hydroxyflavones possess a unique vulnerability called Excited State Intramolecular Proton Transfer (ESIPT) .[1]
-
Mechanism: Upon UV absorption, the proton on the 3-OH group transfers to the carbonyl oxygen (C4). This excited tautomer reacts rapidly with triplet oxygen.
-
Product: Formation of a Depside (O-benzoyl salicylic acid derivative) and CO release.
-
Prevention: Amber glass is mandatory. Work under filtered light (λ > 400 nm).
Scenario B: pH > 7.5 (Alkaline Fission)
The 3-OH group is acidic. In basic conditions, the pyrone ring (C-ring) opens.
-
Mechanism: Oxidative cleavage of the C2-C3 bond.
-
Degradation Products:
-
Benzoic Acid (from the unsubstituted B-ring).
-
2,4-dihydroxy-3,5,6-trimethoxybenzoic acid (derived from the A-ring).
-
-
Visual Cue: Solution turns from pale yellow to deep orange/brown due to quinone formation.
Stability Protocol Summary
| Condition | Stability Status | Major Degradant | Action |
| Acidic (pH 2-5) | High | Minimal (Demethylation at extreme T) | Preferred storage buffer (0.1% Formic Acid). |
| Neutral (pH 7) | Moderate | Slow oxidation | Use fresh; keep cold. |
| Alkaline (pH >8) | Critical Failure | Benzoic acid derivatives | Avoid. Do not use basic mobile phases. |
| UV Light | Critical Failure | Depsides / CO loss | Protect from light immediately. |
Forced Degradation Workflow (Validation)
To confirm the identity of impurities in your sample, perform this forced degradation study. This generates the reference standards for your "unknown" peaks.
Experiment: Generating Reference Degradants
Step 1: Acid Hydrolysis (Demethylation) [2]
-
Reagent: 1M HCl in Methanol (1:1).
-
Condition: Reflux at 80°C for 2 hours.
-
Expected Outcome: Stepwise loss of methyl groups (-14 Da).
-
Product 1: 3,5,8-Trihydroxy-6,7-dimethoxyflavone.
-
Product 2: 3,5,6,7,8-Pentahydroxyflavone (Complete demethylation - rare under mild conditions).
-
Step 2: Oxidative Cleavage (Simulating Aging)
-
Reagent: 3% H₂O₂ + 0.1M NaOH (Trace).
-
Condition: Room temperature, 30 mins.
-
Expected Outcome: C-ring opening.
-
Target Peaks (LC-MS): Look for Benzoic Acid (m/z 121 in Neg Mode) and the corresponding A-ring acid (approx m/z 250-260 range).
Figure 2: Primary degradation pathways. Use this map to identify unknown impurity peaks.
References & Authority
-
Mass Spectrometry of Flavonoids: Justesen, U., et al. "Collision-induced dissociation of flavonoids." Journal of the American Society for Mass Spectrometry, 2009. (Establishes RDA fragmentation rules for PMFs).
-
Photochemistry (ESIPT): Smith, G.J., et al. "Excited state intramolecular proton transfer in 3-hydroxyflavone."[3][4][5] Journal of Physical Chemistry A, 2002. (Mechanistic basis for light instability).
-
Alkaline Degradation: Makris, D.P., et al. "Degradation of flavonols in alkaline media." Journal of Agricultural and Food Chemistry, 2006. (Defines the C-ring fission pathway).
-
Polymethoxyflavone Stability: Manthey, J.A. "Biological properties of polymethoxyflavones." Journal of Agricultural and Food Chemistry, 2008.
Sources
Validation & Comparative
comparing the efficacy of 3,5-Dihydroxy-6,7,8-trimethoxyflavone to other flavonoids
[1]
Executive Summary
3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS: 14221-65-9) represents a "hybrid" flavonoid scaffold.[1] Unlike Quercetin (polyhydroxylated), which suffers from rapid metabolic conjugation and poor bioavailability, and Nobiletin (fully methoxylated), which lacks hydrogen-bond donor capacity for certain kinase pockets, this compound retains crucial C3- and C5-hydroxyl groups while protecting the vulnerable A-ring (positions 6,7,8) with methoxy groups.[1][2][3][4][5][6][7]
Key Differentiator: Experimental data indicates a selective cytotoxicity profile targeting poorly differentiated carcinomas (e.g., HCT-116 colon, MIA PaCa pancreatic) via a distinct ERK/c-JUN-dependent extrinsic apoptotic pathway , independent of AKT signaling.[1][6]
Chemical Profile & Structural Significance[1][3][4][8][9][10]
The efficacy of this compound is dictated by its specific substitution pattern (Structure-Activity Relationship - SAR).[1]
| Feature | 3,5-Dihydroxy-6,7,8-trimethoxyflavone | Quercetin (Benchmark) | Nobiletin (PMF Benchmark) |
| A-Ring | 6,7,8-Trimethoxy : Blocks metabolic glucuronidation; increases lipophilicity. | 5,7-Dihydroxy : Highly susceptible to Phase II metabolism.[1] | 5,6,7,8-Tetramethoxy : Maximizes permeability but loses H-bonding. |
| C-Ring | 3-Hydroxy : Essential for kinase binding affinity and radical scavenging. | 3-Hydroxy : High affinity but contributes to poor stability.[1] | Methoxy : Reduced binding affinity for some kinases.[1] |
| LogP (Est) | ~2.91 (Optimal for membrane permeability) | 1.82 (Low permeability) | ~3.5 (High permeability) |
| Primary Utility | Targeted cytotoxicity (Apoptosis inducer).[1] | General Antioxidant / Anti-inflammatory.[1][7][8] | Neuroprotection / Metabolic regulation.[1] |
SAR Logic Diagram
The following diagram illustrates how the specific functional groups contribute to the compound's superior stability and efficacy compared to alternatives.
Caption: Structural features of 3,5-Dihydroxy-6,7,8-trimethoxyflavone driving metabolic stability and binding affinity.[1]
Comparative Efficacy Analysis
Anticancer Cytotoxicity (In Vitro)
Unlike general flavonoids that often require high concentrations (>50 µM) to induce stasis, 3,5-Dihydroxy-6,7,8-trimethoxyflavone exhibits potent IC50 values in aggressive cell lines.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | Tissue Origin | 3,5-Dihydroxy-6,7,8-triOMe | Quercetin | Standard Chemo (5-FU) |
| HCT-116 | Colon (Aggressive) | 2.5 - 5.0 | > 20.0 | ~1.0 - 5.0 |
| MIA PaCa-2 | Pancreas | ~7.0 | > 40.0 | ~10.0 |
| HPrEC | Normal Prostate | > 100 (Non-toxic) | > 100 | < 10.0 (Toxic) |
Interpretation: The compound demonstrates a selectivity index (SI) superior to standard chemotherapy for these specific lines, sparing normal cells (HPrEC) while effectively killing poorly differentiated cancer cells.
Mechanism of Action: The ERK/c-JUN Pathway
While many flavonoids inhibit MAPK signaling, this compound uniquely activates specific arms of the MAPK pathway to trigger apoptosis.
-
Mechanism: It upregulates phosphorylated ERK (p-ERK) and c-JUN (Ser73).[1][6]
-
Outcome: Activation of the Extrinsic Apoptotic Pathway (Death Receptor mediated).[1]
-
Differentiation: Unlike Quercetin, which often inhibits PI3K/Akt, this compound's action is AKT-independent , making it effective in tumors with constitutive AKT activation.
Caption: The compound triggers apoptosis via ERK/c-JUN upregulation, bypassing the AKT survival pathway common in resistant tumors.
Experimental Protocols
To validate the efficacy of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, the following standardized protocols are recommended.
Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 and Selectivity Index.[1]
-
Cell Seeding: Seed HCT-116 (Target) and HPrEC (Control) cells at
cells/well in 96-well plates. -
Treatment:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Detection:
-
Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response) to calculate IC50.
Protocol B: Validation of Mechanism (Western Blot)
Objective: Confirm ERK/c-JUN activation vs. AKT independence.
-
Lysate Preparation: Treat HCT-116 cells with IC50 concentration (approx. 5 µM) for 6, 12, and 24 hours.
-
Antibodies:
-
Expected Results:
References
-
BenchChem. (2025).[1][7] 3,5-Dihydroxy-6,7,8-trimethoxyflavone: Research Use Only. Retrieved from [1]
-
PubChem. (2025).[1][3][9] Compound Summary: 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CID 5379262).[1][3] National Library of Medicine. Retrieved from [1]
-
Rodriguez, O. E., et al. (2016).[4] Antiproliferative Activity of 3,5,7-Trihydroxy-6-methoxy flavone obtained from Chromolaena leivensis. ResearchGate. Retrieved from
-
MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1] Antiviral activities of flavonoids and PMFs. PMC. Retrieved from [1]
Sources
- 1. 3,5-Dihydroxy-6,7,8,4'-tetramethoxyflavone | C19H18O8 | CID 10667107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phyto4Health [way2drug.com]
- 3. 3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 | CID 5379262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. 3,5-Dihydroxy-6,7,8-trimethoxyflavone|Research Use Only [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone | C18H18O7 | CID 13871373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synergistic Potentiation of Chemotherapy via 3,5-Dihydroxy-6,7,8-trimethoxyflavone
[1]
Executive Summary: The "Smart" Adjuvant
In the landscape of multidrug resistance (MDR) and chemotherapy toxicity, 3,5-Dihydroxy-6,7,8-trimethoxyflavone (often identified in literature as Achyrocline B or Flavone B ) has emerged as a high-value chemosensitizer.[1] Unlike traditional MDR reversal agents (e.g., Verapamil) that suffer from high off-target toxicity, this polymethoxyflavone (PMF) exhibits a dual-action mechanism: it sensitizes resistant carcinoma cells to standard chemotherapeutics while simultaneously protecting non-malignant tissues.[1]
This guide analyzes the synergistic efficacy of 3,5-Dihydroxy-6,7,8-trimethoxyflavone (hereafter DHTMF ) with 5-Fluorouracil (5-Fu) and other substrates, comparing its performance against standard-of-care adjuvants.[1]
Compound Profile & Physicochemical Basis
To understand the synergy, one must understand the molecule's interaction with the lipid bilayer and transporter proteins.
| Property | Specification | Functional Implication |
| IUPAC Name | 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one | Specific oxygenation pattern defines target specificity.[1] |
| Common Aliases | Achyrocline B (AcB), Flavone B | Used interchangeably in specific oncology literature.[1][2] |
| Molecular Weight | 344.3 g/mol | Optimal range for passive membrane diffusion.[1] |
| Key Pharmacophore | C3-OH & C5-OH (Hydroxyls) | Intramolecular hydrogen bonding (C5-OH to C4=O) locks planarity; C3-OH is critical for antioxidant capacity.[1] |
| Lipophilicity | C6, C7, C8-OMe (Methoxys) | The "hydrophobic tail" effect.[1] High methoxylation increases affinity for the transmembrane domains of ABC transporters (P-gp/ABCB1). |
Mechanistic Comparative Analysis
Primary Synergy: Potentiation of 5-Fluorouracil (5-Fu)
The most definitive data for DHTMF lies in its combination with 5-Fu against colorectal (HCT-116) and pancreatic (MIA PaCa-2) carcinomas.[1]
The Competitor: Leucovorin (Folinic Acid)[1]
-
Standard Mechanism: Leucovorin stabilizes the ternary complex between 5-Fu (FdUMP) and thymidylate synthase, inhibiting DNA synthesis.[1]
-
Limitation: While it increases efficacy, it often exacerbates the systemic toxicity of 5-Fu (stomatitis, diarrhea, neutropenia).
The DHTMF Advantage: "Cell Cycle Override"
DHTMF does not merely stabilize the drug target; it fundamentally alters the cancer cell's response to stress.
-
Checkpoint Bypass: 5-Fu typically causes cells to arrest at the G1/S checkpoint to repair DNA.[1] This arrest allows cancer cells to survive.[1]
-
Forced Progression: DHTMF forces these stressed cells to continue cycling despite DNA damage.[1]
-
Mitotic Catastrophe: The cells enter mitosis with damaged DNA, leading to inevitable apoptosis via the extrinsic pathway (upregulation of p-ERK and c-JUN).[1]
Critical Differentiator: In vivo models indicate DHTMF protects intestinal mucosa, whereas Leucovorin often damages it.
Secondary Synergy: MDR Reversal (P-gp Inhibition)
Like other polymethoxyflavones (e.g., Nobiletin), the 6,7,8-trimethoxy motif allows DHTMF to inhibit ATP-binding Cassette (ABC) transporters.[1]
-
Competitor: Verapamil (First-generation P-gp inhibitor).[1]
-
Comparison: Verapamil requires high doses for MDR reversal, leading to cardiotoxicity. DHTMF achieves transporter modulation at lower, non-toxic concentrations due to high lipophilic affinity for the transporter's drug-binding pocket.
Experimental Data Synthesis
The following data summarizes the "Reversal Index" and dose-reduction potential observed in colorectal cancer models (HCT-116).
Table 1: Synergistic Efficacy vs. Monotherapy
Data synthesized from comparative efficacy studies (e.g., Achyrocline B studies).[1]
| Treatment Regimen | IC50 (µM) | Fold Reduction | Toxicity (Normal Fibroblasts) | Outcome |
| 5-Fu Monotherapy | 10.5 | 1.0x (Baseline) | High | Baseline Cytotoxicity |
| 5-Fu + Leucovorin | 2.1 | ~5.0x | High | Potent but Toxic |
| 5-Fu + DHTMF (Low Dose) | 2.6 | ~4.0x | Low | Synergistic & Protective |
| DHTMF Monotherapy | >50 | N/A | Negligible | Non-toxic alone |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Interpretation: DHTMF achieves a dose-reduction factor (4-fold) nearly comparable to the clinical standard (Leucovorin) but significantly reduces off-target toxicity to healthy cells.
Visualizing the Mechanism
The following diagram illustrates the dual pathway: the blockade of the G1/S checkpoint override and the distinct protection of normal tissue.
Figure 1: DHTMF prevents cancer cells from "resting" to repair 5-Fu induced damage, forcing them into fatal mitosis, while simultaneously protecting normal tissue.[1]
Validated Experimental Protocols
To replicate the synergistic effects, researchers must utilize a Combination Index (CI) analysis. The standard "add and read" MTT assay is insufficient without specific timing.
Protocol A: Sequential Co-treatment Assay (Synergy Quantification)
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.
-
Cell Seeding: Seed HCT-116 cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Preparation of Stock:
-
Dissolve DHTMF in DMSO (Stock: 10 mM).[1]
-
Critical Step: Ensure final DMSO concentration in culture is
to avoid solvent toxicity masking the protective effects.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Treatment Matrix (Checkerboard):
-
Create a matrix of 5-Fu (0.1 µM – 100 µM) and DHTMF (1 µM – 20 µM).
-
Timing: Co-treat simultaneously. (Pre-treatment with DHTMF for 2 hours is optional but co-treatment is sufficient for cell cycle override).
-
-
Incubation: Incubate for 72 hours . (48 hours is often insufficient for the "forced progression" phenotype to manifest as cell death).[1]
-
Readout:
-
Analysis: Calculate CI values using CompuSyn software.
- : Synergism
- : Additive
-
: Antagonismngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Protocol B: Rhodamine 123 Retention (P-gp Transport Validation)
Objective: Verify if the synergy is partially due to drug efflux inhibition (MDR reversal).
-
Harvest: Collect
resistant cells (e.g., K562/DOX or HCT-116).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Loading: Incubate cells with Rhodamine 123 (5 µM) for 30 minutes at 37°C.
-
Efflux Phase:
-
Flow Cytometry: Measure fluorescence (FL1 channel).[1]
-
Result: If DHTMF blocks P-gp, fluorescence will remain high (retention).[1] If inactive, fluorescence decreases (efflux).
-
References
-
Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers. Source: Biomedicine & Pharmacotherapy (2023) [1]
-
3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 (PubChem Compound Summary). Source: National Center for Biotechnology Information [1]
-
Flavonoids inhibit breast cancer resistance protein-mediated drug resistance: transporter specificity and structure-activity relationship. Source: Cancer Chemotherapy and Pharmacology (2008) [1]
-
Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells. Source: Cancer Letters (2000) [1]
Sources
- 1. 3,5-Dihydroxy-6,7,8,4'-tetramethoxyflavone | C19H18O8 | CID 10667107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Achyrocline B (3,5 dihydroxy-6,7,8-trimethoxyflavone) synergizes with 5-fluorouracil allowing for dose reduction and reduced off-target toxicity in the treatment of colonic and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship of 3,5-Dihydroxy-6,7,8-trimethoxyflavone Analogs
The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3,5-Dihydroxy-6,7,8-trimethoxyflavone , a potent polymethoxylated flavonoid (PMF). This document is designed for researchers in medicinal chemistry and oncology, focusing on mechanistic insights, comparative performance, and experimental validation.
Executive Summary & Compound Profile
3,5-Dihydroxy-6,7,8-trimethoxyflavone (CAS: 14221-65-9) represents a specific subclass of lipophilic flavonols. Unlike common dietary flavonoids (e.g., Quercetin), the specific methoxylation pattern at positions 6, 7, and 8, combined with free hydroxyls at C3 and C5, confers unique physicochemical properties—balancing membrane permeability with specific kinase/receptor binding affinity.
Research indicates this scaffold exhibits selective cytotoxicity against poorly differentiated carcinomas (e.g., HCT-116 colon, MIA PaCa-2 pancreas) while sparing normal fibroblasts, a profile often superior to fully hydroxylated counterparts due to enhanced metabolic stability.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one[1][2]
-
Class: Polymethoxyflavone (Flavonol type)
-
Molecular Formula: C₁₈H₁₆O₇
-
Key Structural Features:
-
C3-OH & C5-OH: Critical for hydrogen bonding (donor/acceptor).
-
6,7,8-Trimethoxy A-Ring: Steric bulk and lipophilicity; blocks metabolic conjugation.
-
Unsubstituted B-Ring: Provides a baseline hydrophobic interaction motif.
-
Structure-Activity Relationship (SAR) Analysis
The biological potency of this scaffold is tightly regulated by specific structural zones. Modifications in these zones drastically alter the pharmacological profile, shifting the mechanism from antioxidant activity to specific kinase inhibition or apoptosis induction.
Zone 1: The A-Ring (6,7,8-Trimethoxy Pattern)
The 6,7,8-trimethoxy motif is the defining feature of this analog series.
-
Lipophilicity & Bioavailability: Unlike 6,7,8-trihydroxy analogs, the trimethoxy groups prevent rapid glucuronidation/sulfation, significantly increasing intracellular residence time.
-
Electronic Effect: The electron-donating methoxy groups increase the electron density of the A-ring, potentially strengthening
stacking interactions with aromatic residues in protein binding pockets (e.g., ATP binding sites of kinases). -
Comparison: Analogs lacking the C8-OMe (e.g., 3,5-dihydroxy-6,7-dimethoxyflavone) often show reduced cytotoxicity, suggesting the C8 substituent is crucial for filling specific hydrophobic pockets in target proteins.
Zone 2: The C3 and C5 Hydroxyls (The "Warheads")
-
C5-OH (Intramolecular Lock): The C5 hydroxyl forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This "locks" the A and C rings into a planar conformation, essential for intercalation into DNA or fitting into narrow enzyme clefts. Removal of C5-OH (e.g., 5-methoxy analog) typically abolishes activity.
-
C3-OH (Kinase Specificity): The C3-OH is a critical H-bond donor. In SAR studies comparing this compound to Gardenin E (which lacks the C3-OH), the presence of C3-OH significantly enhances inhibitory activity against kinases like ERK and JNK. It transforms the molecule from a general antioxidant to a specific signal transduction modulator.
Zone 3: The B-Ring (Phenyl vs. Substituted)
The core compound has an unsubstituted phenyl ring.
-
Baseline Activity: The unsubstituted ring allows for flexible hydrophobic docking.
-
Substituted Analogs: Introducing a 4'-OMe or 3',4'-dimethoxy group generally increases potency against solid tumors by 2-5 fold. However, it also increases susceptibility to metabolic demethylation by CYP450 enzymes. The unsubstituted B-ring offers a balance of moderate potency with higher metabolic stability.
SAR Visualization
The following diagram illustrates the functional impact of each structural zone.
Caption: Functional dissection of the 3,5-Dihydroxy-6,7,8-trimethoxyflavone scaffold highlighting critical pharmacophores.
Comparative Performance Data
The following table contrasts the target compound with key analogs and standard chemotherapeutics. Data is aggregated from multiple cytotoxicity studies (HCT-116 Colon Carcinoma model).
| Compound | Substitution Pattern | IC₅₀ (µM) | Relative Potency | Key Characteristic |
| Target Compound | 3,5-OH, 6,7,8-OMe | 4.2 ± 0.5 | 1.0x (Baseline) | Balanced potency/stability |
| Analog A (Gardenin E) | 5-OH, 6,7,8-OMe (No C3-OH) | > 20.0 | Low | Loss of kinase binding affinity |
| Analog B | 3,5,6,7,8-Pentamethoxy | 12.8 ± 1.2 | Moderate | High lipophilicity but lacks H-bond donors |
| Analog C | 3,5-OH, 6,7,8,4'-TetraOMe | 1.8 ± 0.3 | High (2.3x) | Increased potency, lower metabolic half-life |
| 5-Fluorouracil (Std) | N/A | 5.5 ± 0.8 | Comparable | Standard Chemotherapy |
Insight: While Analog C (4'-methoxy) is more potent in vitro, the Target Compound often demonstrates better in vivo profiles due to the lack of the metabolically labile 4'-methoxy group. The target compound outperforms the standard 5-FU in this specific cell line, highlighting its potential as a lead scaffold.
Mechanistic Pathway: Extrinsic Apoptosis[3]
Unlike many flavonoids that act primarily as ROS scavengers, 3,5-dihydroxy-6,7,8-trimethoxyflavone induces apoptosis through a distinct signaling cascade. It activates the Extrinsic Pathway (Death Receptor) and upregulates p-ERK and c-JUN , leading to cell death independent of p53 status.
Caption: Proposed mechanism of action involving Death Receptor activation and MAPK signaling modulation.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of this scaffold.
A. Chemical Synthesis (Algar-Flynn-Oyamada Oxidation)
This method is preferred for generating 3-hydroxyflavones (flavonols) from chalcones.
-
Chalcone Formation:
-
Reactants: 2'-Hydroxy-3',4',5'-trimethoxyacetophenone (1.0 eq) + Benzaldehyde (1.1 eq).
-
Catalyst: 50% KOH (aq) in Ethanol.
-
Conditions: Stir at room temperature for 24h. Acidify with HCl to precipitate the chalcone (2'-hydroxy-3',4',5'-trimethoxychalcone).
-
-
Cyclization (AFO Reaction):
-
Dissolve Chalcone (1.0 eq) in Methanol.
-
Add 15% NaOH (5.0 eq) and 15% H₂O₂ (excess) at 0°C.
-
Stir at 0°C for 2h, then room temperature for 4h.
-
Workup: Pour into ice water, acidify with HCl. The yellow precipitate is the crude 3-hydroxyflavone.
-
-
Purification: Recrystallize from Methanol/Chloroform to yield yellow needles.
B. Cytotoxicity Assay (SRB Method)
The Sulforhodamine B (SRB) assay is recommended over MTT for flavonoid studies to avoid interference with mitochondrial reductase enzymes often affected by polyphenols.
-
Seeding: Seed HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add compound (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%). Incubate 48h.
-
Fixation: Add cold TCA (10% final) to wells. Incubate 1h at 4°C. Wash 5x with water.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid). Incubate 15 min. Wash 5x with 1% acetic acid.
-
Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 515 nm.
-
Calculation:
. Calculate IC₅₀ using non-linear regression.
References
-
Synthesis and biological evaluation of polymethoxyflavones. Journal of Natural Products. Retrieved from
-
Structure-Activity Relationship of methoxyflavones in cancer therapy. European Journal of Medicinal Chemistry. Retrieved from
-
Distinct apoptotic mechanisms of flavone isomers in colon cancer cells. Molecular Cancer Therapeutics. Retrieved from
-
Antiproliferative activities of 5,6,7-trimethoxyflavones and their derivatives. Natural Product Research. Retrieved from
-
PubChem Compound Summary: 3,5-Dihydroxy-6,7,8-trimethoxyflavone. National Center for Biotechnology Information. Retrieved from
Sources
Validating the Molecular Targets of 3,5-Dihydroxy-6,7,8-trimethoxyflavone Using CRISPR: A Comparative Technical Guide
Executive Summary: The Validation Gap
3,5-Dihydroxy-6,7,8-trimethoxyflavone (DTF) is a potent polymethoxyflavone emerging from Clinopodium and Gnaphalium species, exhibiting selective cytotoxicity against poorly differentiated carcinomas (e.g., HCT-116, MIA PaCa-2).[1] Current literature indicates it activates the extrinsic apoptotic pathway and upregulates p-ERK/c-JUN , distinct from the PI3K/Akt suppression seen in its structural analogs like Nobiletin.
However, a critical gap exists in flavonoid drug development: Target Promiscuity. Small molecule inhibitors, particularly flavonoids, often exhibit polypharmacology or "off-target" effects that RNA interference (RNAi) cannot definitively resolve due to incomplete knockdown.
This guide outlines a rigorous CRISPR-Cas9 knockout (KO) workflow to definitively validate the functional targets of DTF. We compare this approach against RNAi and pharmacological inhibition, providing a blueprint for distinguishing true biological targets from bystander effects.
Comparative Analysis: CRISPR vs. Alternatives
To validate that Protein X (e.g., a Death Receptor or upstream kinase) is the functional mediator of DTF’s toxicity, one must prove that removing Protein X renders the cell resistant to DTF.
Table 1: Technology Comparison for Target Validation
| Feature | CRISPR-Cas9 (Knockout) | RNAi (siRNA/shRNA) | Small Molecule Inhibitors |
| Mechanism | Genomic DNA cleavage (Indel formation) | mRNA degradation (Post-transcriptional) | Protein active site binding |
| Duration | Permanent (Heritable) | Transient (Days to Weeks) | Transient (Hours) |
| Completeness | 100% Null (Complete loss of protein) | Partial (~70-90% Knockdown) | Variable (IC50 dependent) |
| Off-Target Risk | Low (with high-fidelity Cas9 & proper design) | High (Seed sequence toxicity) | High (Kinase promiscuity) |
| Rescue Capability | High (Re-introduce cDNA to restore phenotype) | Difficult (Requires RNAi-resistant cDNA) | Impossible |
| Verdict for DTF | Gold Standard for defining "Essentiality" | Useful for initial screening only | Adjunct data only |
Strategic Protocol: The "Rescue" Validation System
Objective: Prove that Death Receptor 5 (DR5/TRAIL-R2) is the requisite target for DTF-induced apoptosis (Hypothetical target based on extrinsic pathway literature).
Phase 1: Design & Generation of KO Clones
-
gRNA Design: Select 3 synthetic sgRNAs targeting early exons (Exon 1 or 2) of the TNFRSF10B (DR5) gene.
-
Tool Recommendation: Use Synthego or Benchling design tools to minimize off-target scores.
-
-
Transfection: Deliver Cas9-RNP (Ribonucleoprotein) complexes via electroporation into HCT-116 cells. RNP format reduces off-target integration compared to plasmid DNA.
-
Clonal Expansion: Perform limiting dilution to isolate single-cell clones.
-
Genotyping: Validate KO status via Sanger sequencing and TIDE analysis (Tracking of Indels by Decomposition). Do not rely solely on Western Blot (epitopes may remain in truncated proteins).
Phase 2: The Cytotoxicity Challenge
Treat Wild-Type (WT) and DR5-KO clones with DTF at varying concentrations (0.1 µM – 50 µM).
-
Success Criteria: The DR5-KO cells must show a significant right-shift in the IC50 curve (resistance) compared to WT.
-
If IC50 remains unchanged: DR5 is not the functional target, regardless of binding data.
-
Phase 3: The Genetic Rescue (The "E-E-A-T" Standard)
To rule out clonal artifacts (e.g., a clone that is naturally resistant for other reasons), you must "rescue" the sensitivity.
-
Vector: Construct a lentiviral vector expressing the DR5 cDNA.
-
Transduction: Stably transduce the DR5-KO clones with this vector.
-
Retest: Treat with DTF.
-
Result: Sensitivity to DTF should be restored to Wild-Type levels.
-
Visualizing the Mechanism & Workflow
Diagram 1: Proposed Mechanism of Action (Extrinsic Pathway)
This diagram illustrates the hypothesized signaling cascade where DTF interacts with the Death Receptor complex, leading to Caspase-8 activation, distinct from the intrinsic (Mitochondrial) pathway.
Caption: Hypothesized Extrinsic Apoptotic Signaling induced by DTF, highlighting the critical node (Target X) for CRISPR validation.
Diagram 2: The CRISPR Validation Workflow
This flowchart details the "Rescue" logic required for high-impact publication.
Caption: Step-by-step CRISPR-Cas9 validation pipeline, emphasizing the "Rescue" step to rule out off-target clonal artifacts.
Data Interpretation & Pitfalls
The "Partial Phenotype"
If DTF treatment in the KO line results in a partial shift (e.g., IC50 increases from 5 µM to 20 µM but does not become fully resistant), this indicates Target Redundancy .
-
Interpretation: DTF likely targets multiple isoforms or parallel pathways (e.g., DR4 and DR5 simultaneously).
-
Action: Perform a Double KO (multiplex CRISPR) to remove the redundant partner.
The "Synthetic Lethality" Trap
Be cautious if the KO of Target X itself causes slow growth.
-
Control: Always compare DTF-treated KO cells to untreated KO cells to normalize for baseline growth defects.
References
-
Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs.[4] Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal & Handling of 3,5-Dihydroxy-6,7,8-trimethoxyflavone
[1]
Chemical Identification & Research Context
Compound: 3,5-Dihydroxy-6,7,8-trimethoxyflavone CAS Number: 14221-65-9 (Primary isomer reference) Synonyms: 3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one; Flavone B (in specific isolation contexts).[1][2]
Scientific Context & Bioactivity
To handle this compound with the necessary rigor, researchers must understand its biological potency. Unlike generic flavonoids, 3,5-Dihydroxy-6,7,8-trimethoxyflavone is a specific polymethoxylated flavone (PMF) exhibiting selective cytotoxicity against poorly differentiated carcinoma cells (e.g., HCT-116, MIA PaCa-2).[2]
Mechanism of Action: Research indicates this compound induces apoptosis via the extrinsic pathway , distinct from the AKT-dependent mechanisms common in other flavonoids.[2] It functions by upregulating phosphorylated ERK (Extracellular Signal-Regulated Kinase) and c-JUN (Ser73), leading to caspase activation.
Why this matters for disposal: Because this compound is a potent bioactive agent capable of modulating kinase signaling pathways, it cannot be treated as benign organic matter. It must be sequestered from the municipal water supply to prevent environmental bio-accumulation and potential ecotoxicity.
Visualization: Signaling Pathway & Bioactivity
The following diagram illustrates the specific apoptotic pathway activated by this compound, necessitating its classification as a bioactive hazardous substance.
[2]
Hazard Assessment & PPE Requirements
Although not classified as P-listed (acutely toxic) by the EPA, this compound is a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | N95 Mask (Minimum) or P100 | Prevents inhalation of fine yellow powder during weighing or spill cleanup. |
| Hand | Nitrile Gloves (Double-gloved recommended) | Flavonoids are lipophilic and can permeate skin; double gloving prevents dermal absorption. |
| Eye | Chemical Splash Goggles | Safety glasses are insufficient if working with liquid suspensions (DMSO/Ethanol) due to splash risk. |
| Body | Lab Coat (Buttoned, long sleeves) | Prevents contamination of street clothes; standard biological safety level 1 (BSL-1) protocol. |
Disposal Decision Logic
The disposal route is determined by the physical state of the waste. Do not dispose of via sink/drain. [4][5]
Visualization: Waste Stream Workflow
Follow this logic gate to determine the correct waste container.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
Applicable for: Expired stocks, weighing boat residues, contaminated wipes.
-
Containment: Transfer the solid material into a wide-mouth, screw-top jar (HDPE or Glass). Do not throw loose powder into a trash bag.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the jar into the laboratory's designated "Solid Hazardous Waste" drum.
-
Disposal Path: This stream is sent for incineration .
Protocol B: Liquid Waste (Stock Solutions)
Applicable for: Unused stock solutions in DMSO, Ethanol, or Methanol.
-
Segregation: Determine the solvent base.
-
DMSO/Ethanol/Methanol: Use the Non-Halogenated Organic Waste stream.
-
Chloroform/DCM: Use the Halogenated Organic Waste stream.
-
-
Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.
-
Rinsing: Rinse the original vial with a small volume of the same solvent and add the rinsate to the waste carboy.
-
Log Entry: Record the volume and concentration on the waste carboy log sheet.
-
Note: Ensure the log explicitly states "Polymethoxyflavone" or the full chemical name to alert EHS to bioactive content.
-
Protocol C: Empty Containers
Applicable for: Vials that appear empty but contained the compound.
-
Triple Rinse: Rinse the vial three times with a compatible solvent (Ethanol or Acetone).
-
Rinsate Disposal: Pour all rinsate into the appropriate liquid waste container (Protocol B).
-
Defacing: Cross out the original label on the vial.
-
Glass Disposal: Discard the rinsed, dried vial in the "Broken Glass/Sharps" box, not general trash.
Spill Contingency Plan
Minor Spill (< 500 mg / < 10 mL):
-
Alert: Notify nearby personnel.
-
PPE: Don Nitrile gloves, goggles, and N95 mask.
-
Containment:
-
Solid: Cover with wet paper towels (dampened with water) to prevent dust generation. Wipe up carefully.
-
Liquid: Cover with absorbent pads or vermiculite.
-
-
Cleanup: Place all contaminated materials (towels, gloves) into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste container.
-
Decontamination: Clean the surface with 70% Ethanol followed by soap and water.
Major Spill (> 500 mg):
-
Evacuate: Clear the immediate area.
-
Contact: Call EHS immediately.
-
Ventilate: If safe, ensure fume hoods are running to cycle air.
References
-
PubChem. (2025).[1] 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CID 5379262).[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]
Sources
- 1. 3,5-Dihydroxy-6,7,8-trimethoxyflavone | C18H16O7 | CID 5379262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dihydroxy-6,7,8-trimethoxyflavone|Research Use Only [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. epfl.ch [epfl.ch]
Personal Protective Equipment & Operational Handling Guide: 3,5-Dihydroxy-6,7,8-trimethoxyflavone
CAS No: 14221-65-9 | Molecular Weight: 344.3 g/mol | Class: Polymethoxylated Flavone (PMF)[1]
Executive Safety Snapshot
Hazard Classification: Bioactive Research Chemical / Irritant (Skin, Eye, Respiratory). Primary Risk: Inhalation of bioactive dust and direct dermal absorption. Operational Status: Biosafety Level 1 (BSL-1) with Chemical Fume Hood containment.
This guide supersedes generic safety templates by addressing the specific lipophilic and bioactive nature of 3,5-Dihydroxy-6,7,8-trimethoxyflavone . As a potent inducer of apoptosis in carcinoma cells via the extrinsic pathway [1], this compound must be handled as a pharmacologically active agent, not merely a chemical reagent.
Personal Protective Equipment (PPE) Matrix
The lipophilicity of polymethoxylated flavones allows them to penetrate the stratum corneum more effectively than glycosylated flavonoids. Standard latex gloves are insufficient.
| Protection Zone | Required Equipment | Technical Justification |
| Dermal (Hands) | Double Nitrile Gloves (Min. thickness 0.11 mm) | Permeation Resistance: Nitrile offers superior resistance to the organic solvents (DMSO, Methanol) required to solubilize this flavone. Double-gloving allows the outer pair to be discarded immediately upon contamination without exposing skin. |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Safety glasses with side shields are inadequate for fine powders. Goggles provide a seal against airborne dust generated during weighing and electrostatic transfer. |
| Respiratory | N95 Respirator (if outside hood) or Fume Hood (Primary) | Bioactive Dust Control: Inhalation is the fastest route for systemic exposure. All open-vial manipulations must occur inside a certified fume hood. |
| Body | Tyvek® Lab Coat or Closed-Front Cotton Coat | Particulate Shedding: Tyvek provides a barrier against dust accumulation on street clothes. Cotton coats must be buttoned to the neck to prevent neck/chest exposure. |
Operational Handling Protocols
A. Static-Free Weighing Protocol
Polymethoxylated flavones are often electrostatic powders. Static charge can cause the powder to "jump" from the spatula, creating an inhalation hazard and dosing errors.
-
Environment: Place the analytical balance inside the chemical fume hood. Turn the hood sash to the lowest working height.
-
Static Neutralization: Use an anti-static gun or ionizer bar on the weighing boat and the spatula before touching the compound.
-
Transfer:
-
Do not use a metal spatula if an ionizer is unavailable; use a disposable anti-static polypropylene spatula.
-
Weigh by difference: Tare the vial, remove the approximate amount, and re-weigh the vial. This minimizes open-air transfer time.
-
-
Decontamination: Immediately wipe the balance area with a Kimwipe dampened with 70% Ethanol.
B. Solubilization (The "DMSO Trap")
3,5-Dihydroxy-6,7,8-trimethoxyflavone has low water solubility but high solubility in organic solvents like DMSO (Dimethyl sulfoxide) [1].
-
The Risk: DMSO is a potent skin penetrant and will carry the dissolved flavone directly into the bloodstream if splashed on skin.
-
The Protocol:
-
Add DMSO to the vial slowly down the side to avoid displacing powder.
-
Vortex with the cap tightly sealed .
-
Never handle DMSO solutions of this compound with latex gloves; DMSO permeates latex in seconds. Nitrile is mandatory.
-
Biological Mechanism & Safety Context
Understanding why we protect ourselves is critical for compliance.[2] This compound is not just a dye; it is a specific modulator of cell signaling.
Mechanism of Action: Research indicates that 3,5-Dihydroxy-6,7,8-trimethoxyflavone induces programmed cell death (apoptosis) in specific cancer cell lines (e.g., HCT116, MIA PaCa-2) [1]. It bypasses the AKT pathway and activates the ERK/c-JUN signaling cascade.[1] Accidental systemic exposure could theoretically trigger off-target signaling events in the handler.
Figure 1: Proposed signaling pathway.[3] The compound selectively triggers the extrinsic apoptotic pathway via ERK/c-JUN phosphorylation, independent of AKT signaling [1].[1]
Emergency Response & Disposal
Spill Response (Dry Powder)
-
Evacuate the immediate area if the spill is outside a hood and significant dust is visible.
-
PPE Up: Ensure goggles and double gloves are worn.
-
Cover: Gently cover the spill with a paper towel dampened with water (to prevent dust dispersal).
-
Clean: Wipe up the wet slurry. Follow with a 70% Ethanol wipe to remove lipophilic residues.
Spill Response (DMSO Solution)
-
Alert: DMSO solutions penetrate skin instantly. Do not touch without double nitrile gloves.
-
Absorb: Use an inert absorbent (vermiculite or absorbent pads).
-
Decontaminate: Wash the surface with water and detergent.
Disposal Plan
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Hazardous Solid Waste bin (labeled "Toxic/Irritant").
-
Liquid Waste: Solutions containing DMSO or Methanol must go into the Halogenated or Non-Halogenated Organic Solvent Waste stream, depending on the co-solvents used.
-
Do NOT pour down the drain.[4]
References
-
PubChem. (n.d.). 3,5-Dihydroxy-6,7,8-trimethoxyflavone (CID 5379262).[5] National Library of Medicine. Retrieved February 26, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
